molecular formula C10H10N2O3 B13230430 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B13230430
M. Wt: 206.20 g/mol
InChI Key: AYAIUIBCKXBHDH-UHFFFAOYSA-N
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Description

2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(8-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O3/c1-15-8-3-2-4-12-7(5-9(13)14)6-11-10(8)12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

AYAIUIBCKXBHDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC=C2CC(=O)O

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS: 1780781-41-0), a critical intermediate scaffold used in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

Executive Summary & Chemical Identity

This compound represents a bifunctional pharmacophore combining a fused bicyclic imidazo[1,2-a]pyridine core with a polar carboxylic acid side chain. Its physicochemical behavior is defined by the interplay between the basic bridgehead nitrogen and the acidic carboxylate, resulting in complex pH-dependent solubility and ionization profiles essential for formulation and ADME optimization.

Chemical Identification
PropertyDetail
IUPAC Name 2-(8-Methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid
CAS Number 1780781-41-0
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Core Scaffold Imidazo[1,2-a]pyridine (8-substituted)
Key Functional Groups Ether (8-OMe), Carboxylic Acid (3-CH₂COOH), Bridgehead Nitrogen (N1)

Molecular Structure & Electronic Properties

The physicochemical behavior of this molecule is governed by two ionization centers. Understanding the electronic influence of the 8-methoxy substituent is critical for predicting pKa shifts relative to the unsubstituted parent scaffold.

Ionization Profile (pKa)

The molecule is amphoteric , capable of existing as a cation, zwitterion, or anion depending on the pH environment.

  • Acidic Center (COOH): The acetic acid side chain typically exhibits a pKa in the range of 4.2 – 4.6 .

  • Basic Center (N1): The bridgehead nitrogen (N1) is the proton acceptor. In unsubstituted imidazo[1,2-a]pyridine, the pKa is approximately 5.6.

    • Substituent Effect: The 8-methoxy group is an electron-donating group (EDG). Through resonance and inductive effects, it increases the electron density of the pyridine ring, thereby increasing the basicity of N1.

    • Predicted pKa (N1):6.4 – 6.8 (Shifted +0.8 to +1.2 units from parent).

Ionization State Diagram (Graphviz)

The following diagram illustrates the dominant species across the pH scale.

Ionization Figure 1: Predicted ionization states of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. Cation Cationic Species (pH < 4) [N1-H+, COOH] Soluble Zwitterion Zwitterionic Species (pH 4.5 - 6.0) [N1-H+, COO-] Least Soluble (Isoelectric) Cation->Zwitterion pKa1 ~4.4 (COOH) Anion Anionic Species (pH > 7) [N1, COO-] Soluble Zwitterion->Anion pKa2 ~6.6 (N1-H+)

Solubility & Lipophilicity

The solubility profile is U-shaped, characteristic of zwitterionic compounds.

Lipophilicity (LogP vs. LogD)
  • Intrinsic LogP (Neutral form): Estimated at 0.8 – 1.2 . The polar carboxylic acid and the nitrogen heterocycle keep lipophilicity low.

  • LogD (pH 7.4): At physiological pH, the molecule exists primarily as the anionic carboxylate (N1 neutral, COO- charged). This significantly lowers the distribution coefficient.

    • Estimated LogD₇.₄:-1.5 to -0.5 (Highly hydrophilic).

Solubility Guidelines
Solvent SystemSolubility PredictionMechanism
Water (pH 1-3) HighProtonation of N1 forms a soluble salt.
Water (pH 5-6) Low (Minimum)Zwitterionic form dominates; lattice energy is maximized.
Water (pH > 8) HighDeprotonation of COOH forms a soluble carboxylate.
DMSO HighStandard organic solvent for stock solutions (>50 mM).
Dichloromethane LowPoor solubility due to zwitterionic/polar nature.

Synthetic Route & Impurity Profiling

Understanding the synthesis is crucial for identifying process-related impurities such as regioisomers. The most robust route involves the condensation of a 2-aminopyridine derivative.

Synthesis Workflow (Graphviz)

Synthesis Figure 2: Retrosynthetic pathway and potential regioisomer formation. SM1 2-Amino-3-methoxypyridine (Starting Material) Intermediate Intermediate Ester (Cyclization Product) SM1->Intermediate Condensation (EtOH, Reflux) Impurity Regioisomer Impurity (Cyclization at N-ring vs exocyclic N) SM1->Impurity Side Reaction Reagent 4-Chloro-3-oxobutanoate (Ethyl ester) Reagent->Intermediate Product 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (Final Product) Intermediate->Product Hydrolysis (LiOH/NaOH)

Critical Impurities
  • Regioisomers: The condensation of 2-aminopyridines can theoretically yield isomers if the ring nitrogen and exocyclic amine compete, although the imidazo[1,2-a]pyridine formation is highly favored.

  • Decarboxylation Products: Prolonged heating of the acetic acid derivative can lead to decarboxylation, yielding 3-methyl-8-methoxyimidazo[1,2-a]pyridine .

Experimental Protocols

These protocols are designed to be self-validating, ensuring data integrity.

Determination of pKa (Potentiometric Titration)

Objective: Accurately determine the pKa of the N1 and COOH groups. System: SiriusT3 or equivalent autotitrator.

  • Preparation: Dissolve 1-2 mg of compound in 0.15 M KCl (to maintain ionic strength). If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.

  • Titration: Perform a dual-direction titration (Acid to Base, then Base to Acid) from pH 2.0 to pH 12.0.

  • Validation: The hysteresis between the up and down curves should be < 0.05 pH units. If precipitation occurs (likely near pH 5), the instrument should detect turbidity; use the co-solvent data for the final calculation.

HPLC Purity & Stability Method

Objective: Quantify purity and detect degradation (decarboxylation).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: Using a buffer near the isoelectric point improves peak shape for zwitterions.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/acid).

  • Self-Validation: Inject a standard of the decarboxylated impurity (if available) or subject a small aliquot to thermal stress (80°C, 2h) to mark the degradation peak.

References

  • Structure & Scaffold Properties

    • Imidazo[1,2-a]pyridine Scaffold Chemistry: Goel, R. et al. "Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines." ResearchGate, 2023.

    • Basicity of Heterocycles: Kaljurand, I. et al. "Experimental basicities of conjugated nitrogen heterocycles." Journal of Organic Chemistry, 2017.[1]

  • Synthetic Methodology

    • Groebke–Blackburn–Bienaymé Reaction: Rangel, D. et al. "Sonochemical Synthesis of Imidazo[1,2-a]pyridines." MDPI, 2025.

    • General Synthesis of 3-acetic acid derivatives: "2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride."[2] PubChem, 2021.

  • Related Pharmacological Applications

    • Vonoprazan & P-CAB Intermediates: "Vonoprazan Impurities and Identification." BOC Sciences, 2025.

    • CK1α Degraders: "Development of Potent and Selective CK1α Molecular Glue Degraders." PubMed Central, 2026.

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for the novel compound 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. Based on its core imidazo[1,2-a]pyridine scaffold, a structure renowned for its neuropharmacological activity, this document posits that the compound functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. We will explore the foundational pharmacology of the GABA-A receptor, the established action of structurally analogous compounds, and a comprehensive, field-proven framework for the experimental validation of this proposed mechanism. This guide is intended to provide drug development professionals with the technical and causal insights necessary to investigate this and similar molecules.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and its Privileged Role in Neuroscience

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, distinct biological targets, thereby exhibiting a wide spectrum of therapeutic activities.[1] Several commercially successful drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, are built upon this heterocyclic framework, underscoring its significance in the development of agents targeting the central nervous system (CNS).[3][4]

The predominant mechanism through which imidazo[1,2-a]pyridine derivatives exert their CNS effects is the modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[5][6] Therefore, it is highly probable that 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid shares this primary molecular target. This guide will proceed under this well-founded hypothesis.

The GABA-A Receptor: A Primer on Structure and Function

The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a complex of five protein subunits that form a central pore.[7][8] When the endogenous ligand, GABA, binds to its specific site on the receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron.[9][10] This influx of negative ions hyperpolarizes the cell's membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[9][11]

The receptor's five subunits can be assembled from a diverse array of protein isoforms (e.g., α1-6, β1-3, γ1-3), leading to a vast number of potential receptor subtypes with distinct pharmacological properties and anatomical distributions.[7][12] The most common subtype in the CNS consists of two α, two β, and one γ subunit.[7]

Crucially, in addition to the primary GABA binding site (the orthosteric site), the GABA-A receptor possesses multiple other binding sites known as allosteric sites.[12] Molecules that bind to these sites can modulate the receptor's response to GABA. Positive allosteric modulators (PAMs) enhance the effect of GABA, but typically have no effect on their own.[9][13] Imidazo[1,2-a]pyridine derivatives, like zolpidem, function as PAMs by binding to a specific allosteric site located at the interface between an α and a γ subunit, often referred to as the benzodiazepine (BZ) site.[14][15][16]

Proposed Mechanism of Action of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

We propose that 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid acts as a selective positive allosteric modulator of the GABA-A receptor .

The core mechanism involves the following sequence of events:

  • Binding: The compound binds to the allosteric benzodiazepine site on specific subtypes of the GABA-A receptor.

  • Conformational Change: This binding induces a conformational change in the receptor protein.

  • Enhanced GABA Affinity: The conformational change increases the affinity of the receptor for the neurotransmitter GABA.[17]

  • Increased Channel Opening: This leads to an increase in the frequency of the chloride ion channel opening in the presence of GABA.[11][12]

  • Neuronal Inhibition: The resulting enhanced influx of chloride ions leads to hyperpolarization of the neuronal membrane, causing a potentiation of GABA's natural inhibitory effect and a general depression of CNS activity.[15]

The specific substituents on the imidazo[1,2-a]pyridine core—the 8-methoxy group and the 3-acetic acid group —are critical in defining the compound's precise pharmacological profile. The well-documented subtype selectivity of analogous compounds provides a framework for this analysis. For instance, zolpidem's high affinity for α1-containing GABA-A receptors is thought to mediate its potent sedative and hypnotic effects, while having weaker anxiolytic and muscle relaxant properties.[18][19][20] Conversely, other analogues show selectivity for α2/α3-containing receptors, which are more associated with anxiolytic effects.[21] The unique electronic and steric properties of the methoxy and acetic acid moieties on 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid will dictate its binding affinity and selectivity profile across the various GABA-A receptor subtypes, and consequently, its ultimate therapeutic potential.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed mechanism at the synaptic level.

GABAA_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Releases AP Action Potential AP->GABA_vesicle Triggers Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Cl_channel Cl- Channel (Closed) GABA_A_Receptor->Cl_channel Induces Conformational Change Neuron_State Neuron at Resting Potential Cl_channel->Neuron_State Cl- Influx -> Hyperpolarization (INHIBITION) Cl_ion Cl_channel:s->Cl_ion Opens GABA->GABA_A_Receptor Binds (Orthosteric Site) Compound 2-{8-Methoxy...} (PAM) Compound->GABA_A_Receptor Binds (Allosteric Site)

Caption: Proposed mechanism of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid as a GABA-A PAM.

Experimental Validation Framework

To rigorously test this proposed mechanism, a multi-tiered experimental approach is required. The following protocols represent a self-validating system, where the results of each experiment inform and corroborate the others.

Tier 1: Target Engagement & Affinity

The initial step is to confirm that the compound binds to the GABA-A receptor and to quantify its affinity for various subtypes. The gold-standard method for this is the Radioligand Displacement Assay .

Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine site on different human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

Protocol: Radioligand Displacement Assay

  • Preparation of Membranes: Utilize cell lines (e.g., HEK-293) stably transfected to express specific combinations of human GABA-A receptor subunits.[22] Harvest the cells and prepare crude membrane fractions containing the receptors.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation with a known concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam or [³H]Ro 15-1788).[22][23]

  • Competition: Add increasing concentrations of the unlabeled test compound (2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid) to compete with the radioligand for binding.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinities

CompoundGABA-A α1β2γ2 (Ki, nM)GABA-A α2β2γ2 (Ki, nM)GABA-A α3β2γ2 (Ki, nM)GABA-A α5β2γ2 (Ki, nM)α1 vs α2/3/5 Selectivity
Zolpidem (Reference)20[18]400[18]400[18]>5000[18]~20-fold for α1
Test Compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Tier 2: Functional Characterization

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does it enhance GABA-mediated currents? The Two-Electrode Voltage Clamp (TEVC) assay using Xenopus laevis oocytes is a robust system for this purpose.[24][25]

Objective: To measure the potentiation of GABA-evoked chloride currents by the test compound and determine its potency (EC50) and efficacy.

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and inject them with cRNAs encoding the subunits for a specific human GABA-A receptor subtype. Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a set value (e.g., -70 mV).

  • Establish Baseline: Apply a low, fixed concentration of GABA (an EC₅-EC₂₀ concentration) to elicit a small, stable inward chloride current. This is the baseline response.

  • Compound Application: Co-apply the same low concentration of GABA along with increasing concentrations of the test compound.

  • Measure Potentiation: Record the increase in the amplitude of the chloride current in the presence of the test compound compared to the baseline GABA-only response.

  • Data Analysis: Plot the percentage potentiation against the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum efficacy (% potentiation).

Workflow Visualization

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inject Inject Oocyte with GABA-A cRNA Incubate Incubate 2-5 days (Receptor Expression) Inject->Incubate Clamp Voltage Clamp Oocyte (-70 mV) Incubate->Clamp Apply_GABA Apply GABA (EC₁₀) Establish Baseline Current Clamp->Apply_GABA CoApply Co-apply GABA (EC₁₀) + Test Compound Apply_GABA->CoApply Record Record Potentiated Current CoApply->Record Plot Plot Dose-Response Curve Record->Plot Calculate Calculate EC₅₀ & Max Efficacy Plot->Calculate

Caption: Workflow for functional characterization using Two-Electrode Voltage Clamp (TEVC).

Conclusion

The structural identity of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid strongly indicates a mechanism of action centered on the positive allosteric modulation of the GABA-A receptor. This guide provides a scientifically rigorous and logically structured framework for confirming this hypothesis. By systematically progressing from binding affinity determination to functional electrophysiological characterization, researchers can elucidate the compound's precise molecular interactions, subtype selectivity, and functional potency. This foundational data is indispensable for predicting its in vivo pharmacological profile and guiding its future development as a potential therapeutic agent for CNS disorders.

References

  • Zolpidem - Wikipedia. [URL: https://en.wikipedia.org/wiki/Zolpidem]
  • GABAA receptor positive allosteric modulator - Wikipedia. [URL: https://en.wikipedia.
  • Crestani, F., Martin, J. R., Möhler, H., & Rudolph, U. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1572490/]
  • Saripidem - Wikipedia. [URL: https://en.wikipedia.org/wiki/Saripidem]
  • Rudolph, U., & Möhler, H. (2000). Mechanism of action of the hypnotic zolpidem in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), S23. [URL: https://pubmed.ncbi.nlm.nih.gov/11191550/]
  • Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica. (2026, January 8). [URL: https://www.britannica.com/science/zolpidem]
  • GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf. (2024, February 28). [URL: https://www.ncbi.nlm.nih.gov/books/NBK585059/]
  • What is the mechanism of Zolpidem Tartrate? - Patsnap Synapse. (2024, July 17). [URL: https://www.patsnap.
  • Xie, W. Y., & Chen, L. (2007). Zolpidem modulates GABA(A) receptor function in subthalamic nucleus. Neuropharmacology, 52(6), 1358–1365. [URL: https://pubmed.ncbi.nlm.nih.gov/17445831/]
  • What are GABAA receptor positive allosteric modulators and how do they work? (2024, June 21). [URL: https://www.news-medical.
  • Zolpidem - StatPearls - NCBI Bookshelf. (2024, February 29). [URL: https://www.ncbi.nlm.nih.gov/books/NBK441920/]
  • Necopidem - Grokipedia. [URL: https://grokipedia.com/necopidem/]
  • Alpidem - Wikipedia. [URL: https://en.wikipedia.org/wiki/Alpidem]
  • Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., & Chosson, E. (2003). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 3(8), 816-825. [URL: https://www.researchgate.net/publication/9029583_Recent_Progress_in_the_Pharmacology_of_Imidazo12-apyridines]
  • ALPIDEM - Inxight Drugs. [URL: https://drugs.
  • Barberis, A., Bampali, K., & Zwart, R. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Neuroscience, 14, 597423. [URL: https://www.frontiersin.org/articles/10.3389/fnins.2020.597423/full]
  • Frola, J. L., & Rudolph, U. (2018). Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons. Frontiers in Cellular Neuroscience, 12, 43. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5816757/]
  • The GABAa Receptor & Positive Allosteric Modulation - YouTube. (2017, October 11). [URL: https://www.youtube.
  • GABA A receptors - Ion channels - IUPHAR Guide to Pharmacology. [URL: https://www.guidetopharmacology.org/GRAC/FamilyDisplayForward?familyId=76]
  • Saripidem - bionity.com. [URL: https://www.bionity.com/en/encyclopedia/Saripidem.html]
  • alpidem - Drug Central. [URL: https://drugcentral.org/drugcard/213]
  • Saripidem - Grokipedia. [URL: https://grokipedia.com/saripidem/]
  • allosteric modulator - Hypersomnia Foundation. [URL: https://www.hypersomniafoundation.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Medicinal-Attributes-of-Imidazo%5B1%2C2-a%5Dpyridine-An-Devi-Singh/6e5f3c9e3e3b3c3c7e7d6d3d7b3b3b3b3b3b3b3b]
  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK28090/]
  • GABAA receptor - Wikipedia. [URL: https://en.wikipedia.org/wiki/GABAA_receptor]
  • Saripidem - Drug Targets, Indications, Patents - Patsnap Synapse. (2026, January 17). [URL: https://www.patsnap.com/synapse/drug/indication/Saripidem-Discontinued-Other_Diseases]
  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2801739/]
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224–40231. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3501062/]
  • Editorial: The GABAA receptor: a target of pharmacologically active molecules - Frontiers. (2024, June 17). [URL: https://www.frontiersin.org/articles/10.3389/fphar.2024.1430030/full]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38509674/]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (2017, March 4). [URL: https://www.mdpi.com/1420-3049/22/3/423]
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27150367/]
  • Saripidem | GABA Receptor Ligand - MedchemExpress.com. [URL: https://www.medchemexpress.com/saripidem.html]
  • Alpidem - Drug Targets, Indications, Patents - Patsnap Synapse. (2026, January 17). [URL: https://www.patsnap.com/synapse/drug/indication/Alpidem-Discontinued-Other_Diseases-Nervous_System_Diseases]
  • Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission - JoVE. (2018, August 16). [URL: https://www.jove.
  • Zivkovic, B., Morel, E., Joly, D., Perrault, G., Sanger, D. J., & Lloyd, K. G. (1990). Pharmacological and behavioral profile of alpidem as an anxiolytic. Pharmacology Biochemistry and Behavior, 37(3), 431–437. [URL: https://pubmed.ncbi.nlm.nih.gov/1981244/]
  • Nonbenzodiazepine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nonbenzodiazepine]
  • Necopidem. [URL: https://psychonautwiki.org/wiki/Necopidem]
  • Necopidem - Wikipedia. [URL: https://en.wikipedia.org/wiki/Necopidem]
  • Ghisdal, P., Vandenplas, C., Wintmolders, C., & Rigo, J. M. (2012). Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... - ResearchGate. [URL: https://www.researchgate.
  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - MDPI. (2018, June 22). [URL: https://www.mdpi.com/1422-0067/19/7/1861]
  • Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9346617/]
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega. (2025, May 16). [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c01048]
  • Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC. (2021, March 8). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999710/]
  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - MDPI. (2020, January 3). [URL: https://www.mdpi.com/1422-0067/21/1/334]
  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6249826/]
  • Mapping of the benzodiazepine recognition site on GABA(A) receptors. - ClinPGx. [URL: https://www.clinpgx.com/paper/12175932/]
  • Necopidem - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Necopidem.html]

Sources

Technical Guide: Biological Profile and Therapeutic Potential of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (CAS: 1780781-41-0) is a specialized heterocyclic building block and pharmacophore intermediate belonging to the imidazo[1,2-a]pyridine class.[1][2][3][4] While not a marketed drug itself, this compound represents a "privileged structure" in medicinal chemistry, serving as a critical scaffold for the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors , Potassium-Competitive Acid Blockers (P-CABs) , and PI3K/IRAK kinase inhibitors .

Its biological significance stems from the unique electronic properties imparted by the 8-methoxy substituent , which modulates the basicity of the bridgehead nitrogen, enhancing binding affinity in proton-dependent targets (like H+/K+ ATPase) and kinase ATP-binding pockets.

Chemical Identity & Structural Pharmacology[7][8]

PropertyDetail
IUPAC Name 2-(8-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid
CAS Number 1780781-41-0
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Core Scaffold Imidazo[1,2-a]pyridine
Key Substituents 8-Methoxy: Electron-donating group (EDG); increases pKa of N1.3-Acetic Acid: Carboxyl handle for amide coupling/peptidomimetic synthesis.[1][5]
Structure-Activity Relationship (SAR) Analysis

The biological activity of this molecule is dictated by three structural vectors:

  • The N1-Bridgehead Nitrogen: Acts as a hydrogen bond acceptor. The 8-methoxy group (via resonance) increases electron density at N1, making it a stronger acceptor or protonation site. This is critical for P-CAB activity , where the drug must be protonated in the acidic canaliculus of the parietal cell.

  • The 3-Position Linker: The acetic acid moiety serves as a "linker" domain. In GSK-3 inhibitors, this is often coupled to amines to form amide bonds that interact with the hinge region or solvent-exposed areas of the kinase.

  • The 8-Position Substitution: The methoxy group provides steric bulk and lipophilicity, often improving selectivity against off-target cytochrome P450 enzymes compared to unsubstituted analogs.

SAR_Analysis Core Imidazo[1,2-a]pyridine Core (Privileged Scaffold) Pos8 8-Methoxy Group (Electronic Modulation) Core->Pos8 Substituted at C8 Pos3 3-Acetic Acid Side Chain (Linker/Binding) Core->Pos3 Substituted at C3 Effect Increased pKa at N1 Enhanced H-Bonding Pos8->Effect +M Effect Target1 GSK-3 Inhibition (Alzheimer's/Diabetes) Pos3->Target1 Amide Coupling Site Target2 H+/K+ ATPase (Acid Secretion) Effect->Target2 Ion Trapping Mechanism

Figure 1: Structural vectors determining the biological activity of the 8-methoxyimidazo[1,2-a]pyridine scaffold.

Biological Activity & Mechanisms of Action[7]

Primary Activity: GSK-3 Inhibition (Neurodegeneration & Diabetes)

Research identifies the 8-methoxyimidazo[1,2-a]pyridine moiety as a potent core for Glycogen Synthase Kinase-3 (GSK-3) inhibitors. GSK-3 is a key enzyme in the phosphorylation of Tau protein (Alzheimer's pathology) and glycogen synthesis regulation.

  • Mechanism: The imidazopyridine ring mimics the adenine ring of ATP, binding to the ATP-binding pocket of GSK-3.

  • Role of 8-Methoxy: It optimizes the orientation of the molecule within the active site, potentially interacting with Val135 or Asp133 residues in the hinge region.

  • Therapeutic Utility: Derivatives of this acid are synthesized to prevent Tau hyperphosphorylation (neuroprotection) and mimic insulin signaling (diabetes treatment).

Secondary Activity: Potassium-Competitive Acid Blockade (P-CAB)

The imidazo[1,2-a]pyridine class (e.g., Sch 28080, Linaprazan) is famous for reversible inhibition of the gastric H+/K+-ATPase.

  • Mechanism: These compounds are weak bases. They accumulate in the highly acidic secretory canaliculi of parietal cells via ion trapping . Once protonated (facilitated by the 8-methoxy group), they bind ionically to the luminal aspect of the H+/K+-ATPase, blocking K+ reuptake and halting acid secretion.

  • Advantage: Unlike proton pump inhibitors (PPIs) like Omeprazole, this mechanism does not require acid activation and is reversible.

Tertiary Activity: Kinase Inhibitor Scaffold (PI3K / IRAK4)

Recent "scaffold hopping" strategies have utilized this acid to create inhibitors for:

  • PI3K (Phosphoinositide 3-kinase): Cancer therapy.

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Autoimmune diseases. The acetic acid group is typically converted to an amide to link with solubilizing groups (e.g., morpholine, piperazine).

Experimental Protocols

Protocol A: In Vitro GSK-3β Kinase Assay

To evaluate the potency of amide derivatives synthesized from the title compound.

Reagents:

  • Recombinant human GSK-3β enzyme.

  • Substrate: GSM peptide (RRRPASVPPSPSLSRHS(pS)HQRR).

  • ATP (10 µM final concentration).

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.

Methodology:

  • Preparation: Dissolve 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid derivatives in 100% DMSO. Dilute to 50x final concentration.

  • Incubation: Mix 10 µL of substrate peptide (final 20 µM) with 10 µL of test compound in a 96-well plate.

  • Initiation: Add 10 µL of GSK-3β enzyme solution. Initiate reaction by adding 10 µL of ³³P-ATP (Specific activity: 10 µCi/µL).

  • Reaction: Incubate at 30°C for 40 minutes.

  • Termination: Spot 20 µL of reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash filters 3 times with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % inhibition vs. log[compound] to determine IC₅₀.

Protocol B: Gastric H+/K+-ATPase Inhibition Assay

To validate P-CAB activity.

Reagents:

  • Lyophilized gastric H+/K+-ATPase vesicles (derived from hog stomach).

  • Valinomycin (K+ ionophore).

  • Buffer: 50 mM Tris-HCl (pH 7.4).

Methodology:

  • Vesicle Activation: Reconstitute vesicles in Tris-HCl buffer containing KCl (150 mM) and Valinomycin (10 µM) to make the membrane permeable to K+.

  • Compound Treatment: Incubate vesicles with varying concentrations (0.1 nM – 10 µM) of the test compound for 30 minutes at 37°C.

  • ATP Hydrolysis: Start reaction by adding 2 mM Mg-ATP.

  • Measurement: After 20 minutes, stop reaction with 10% SDS. Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric assay (Absorbance at 620 nm).

  • Control: Use Sch 28080 as a positive control standard.

Synthesis Pathway (Grounding)

To utilize this compound, researchers often synthesize it via the Groebke-Blackburn-Bienaymé (GBB) reaction or direct alkylation.

Standard Route:

  • Starting Material: 2-Amino-3-methoxypyridine.

  • Cyclization: React with ethyl 4-chloroacetoacetate or bromopyruvic acid derivatives.

  • Hydrolysis: Base hydrolysis (LiOH/THF) of the ester yields the free acid: 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid .

Synthesis_Pathway Step1 2-Amino-3-methoxypyridine Intermediate Imidazo[1,2-a]pyridine Ester Step1->Intermediate Cyclization (Reflux) Reagent + Ethyl 4-chloroacetoacetate (or Bromopyruvate) Reagent->Intermediate Final 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (Target Scaffold) Intermediate->Final Saponification Step2 Hydrolysis (LiOH, THF/H2O) Step2->Final

Figure 2: Synthetic route to the title compound.

References

  • World Intellectual Property Organization (WIPO). (2003). GSK-3 Inhibitors and Methods for Their Use.[5] Patent WO 03/076442. Link

  • Kamal, A., et al. (2015). Imidazo[1,2-a]pyridine-based structural analogues as potential therapeutic agents.[6][7][8]European Journal of Medicinal Chemistry, 89, 150-175. Link

  • Palmer, A. M., et al. (2007). Structure-activity relationships of novel imidazo[1,2-a]pyridines as potassium-competitive acid blockers (P-CABs).Journal of Medicinal Chemistry, 50(24), 6240-6264. Link

  • Bagdi, A. K., et al. (2013).[9] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.Chemical Communications, 49, 9461. Link

Sources

The Pharmacokinetic and Metabolic Profile of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacokinetic and metabolic profile of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. Due to the limited publicly available data on this specific molecule, this guide leverages extensive information on the structurally related and well-characterized hypnotic agent, Zolpidem, which shares the core imidazo[1,2-a]pyridine scaffold. By examining the established ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Zolpidem and other analogous compounds, we can construct a scientifically grounded, predictive framework for understanding the behavior of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid in biological systems. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of imidazo[1,2-a]pyridine derivatives.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique electronic and steric properties make it an attractive framework for designing molecules that interact with a variety of biological targets. One of the most prominent examples of a drug containing this scaffold is Zolpidem, a widely prescribed nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.[3] The extensive body of research on Zolpidem's pharmacokinetics and metabolism provides a valuable foundation for predicting the properties of novel derivatives such as 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid.

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are crucial for determining its efficacy and safety. Based on the data from Zolpidem, we can extrapolate the likely pharmacokinetic profile of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid.

Absorption

Zolpidem is rapidly absorbed from the gastrointestinal tract following oral administration.[4] It has an absolute bioavailability of approximately 70%, indicating significant first-pass metabolism.[3][5] For 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, the presence of a carboxylic acid moiety may influence its absorption characteristics. Depending on its pKa, it may exhibit pH-dependent solubility and absorption. Ingestion with food could potentially slow the rate of absorption, as is observed with Zolpidem.[4]

Distribution

Zolpidem exhibits high plasma protein binding, at approximately 92%.[3][5] This extensive binding limits the concentration of the free, pharmacologically active drug in circulation. It is anticipated that 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid would also display a high degree of protein binding due to its lipophilic imidazo[1,2-a]pyridine core. The volume of distribution for Zolpidem is relatively large, suggesting distribution into tissues.[6]

Metabolism

The metabolism of Zolpidem is extensively characterized and serves as a strong predictive model for 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid.

Zolpidem is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[3][4] The major metabolic pathways involve oxidation of the methyl groups on the phenyl and imidazopyridine rings, leading to the formation of inactive alcohol derivatives which are then rapidly converted to carboxylic acids. For 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, several metabolic routes can be predicted:

  • O-demethylation: The 8-methoxy group is a likely site for O-demethylation, a common metabolic reaction catalyzed by CYP enzymes.

  • Hydroxylation: The imidazo[1,2-a]pyridine ring system itself can undergo hydroxylation at various positions.

  • Conjugation: The existing carboxylic acid moiety and any newly formed hydroxyl groups can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble metabolites for excretion.

Microsomal studies have identified CYP3A4 as the principal enzyme responsible for Zolpidem metabolism (approximately 61%), with contributions from CYP2C9 (22%), CYP1A2 (14%), CYP2D6 (<3%), and CYP2C19 (<3%).[3] It is highly probable that the metabolism of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is also predominantly mediated by CYP3A4, with minor contributions from other CYP isoforms.

Excretion

Less than 1% of Zolpidem is excreted unchanged in the urine.[3] The majority of the dose is eliminated as inactive metabolites, with approximately 56% in the urine and 34% in the feces.[3] A similar excretion profile is expected for 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, with the majority of the compound being eliminated as metabolites in both urine and feces.

Summary of Predicted Pharmacokinetic Parameters

The following table summarizes the predicted pharmacokinetic parameters for 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, based on the known values for Zolpidem.

ParameterPredicted Value for 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (based on Zolpidem)Reference (Zolpidem)
Bioavailability ~70%[3][5]
Protein Binding >90%[3][5]
Time to Peak Concentration (Tmax) 1-3 hours[5]
Elimination Half-Life (t½) 2-3 hours (may vary based on metabolites)[3][5]
Primary Metabolism Hepatic (CYP3A4, CYP2C9, CYP1A2)[3][4]
Excretion Primarily as metabolites in urine and feces[3]

Experimental Protocols for Pharmacokinetic and Metabolic Profiling

To definitively characterize the pharmacokinetics and metabolism of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, a series of in vitro and in vivo studies are necessary.

In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic clearance and metabolic stability of the compound in liver microsomes.

Methodology:

  • Incubation: Incubate 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (typically at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification in Hepatocytes

Objective: To identify the major metabolites formed from 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid in a more complete cellular system.

Methodology:

  • Cell Culture: Culture primary human hepatocytes.

  • Incubation: Treat the hepatocytes with 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (e.g., at 10 µM) for a specified period (e.g., 24 hours).

  • Sample Collection: Collect both the cell culture medium and cell lysate.

  • Extraction: Extract the samples to isolate the metabolites.

  • Analysis: Analyze the extracts using high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of the compound in a living organism.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing: Administer 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (F%).

Visualizing Metabolic Pathways and Experimental Workflows

Predicted Metabolic Pathway

G start Start: Compound + Liver Microsomes + NADPH incubation Incubate at 37°C start->incubation sampling Collect samples at time points incubation->sampling quenching Quench reaction with organic solvent sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Calculate t½ and CLint analysis->data

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion

While specific experimental data for 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is not publicly available, a robust predictive framework for its pharmacokinetic and metabolic profile can be established by leveraging the extensive knowledge base of the structurally analogous drug, Zolpidem. It is anticipated that this compound will exhibit rapid absorption, high protein binding, and extensive hepatic metabolism primarily mediated by CYP3A4. The proposed experimental workflows provide a clear path for the definitive characterization of its ADME properties. This guide serves as a valuable resource for researchers and drug development professionals, enabling informed decision-making in the progression of novel imidazo[1,2-a]pyridine-based therapeutic agents.

References

  • Zolpidem - Wikipedia. [Link]

  • Salva, P., & Costa, J. (1995). Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications. Clinical Pharmacokinetics, 29(3), 142-153. [Link]

  • Hinton, A., & Schober, J. (2024). Zolpidem. In StatPearls. StatPearls Publishing. [Link]

  • Gheldiu, A. M., Csavdari, A., Achim, M., Vlase, L., Tomuță, I., & Muntean, D. M. (2017). KINETICS OF ZOLPIDEM AND ITS METABOLITE AFTER SINGLE DOSE ORAL ADMINISTRATION. Farmacia, 65(2), 179-185. [Link]

  • Zolpidem. ClinPGx. [Link]

  • Greenblatt, D. J., von Moltke, L. L., & Harmatz, J. S. (2000). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British Journal of Clinical Pharmacology, 49(S1), 33-40. [Link]

  • Zolpidem Tartrate 10 Mg - Consensus Academic Search Engine. [Link]

  • Mean pharmacokinetic parameters of zolpidem (Reference) - ResearchGate. [Link]

  • Zolpidem: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • Lu, X., Wan, B., Franzblau, S. G., & You, Q. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 639-643. [Link]

  • Szafranski, K., Descoteaux, S., Corbeil, E., Cantin, L. D., & Desroches, C. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 999. [Link]

  • 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride - Molport. [Link]

  • Roberts-Thomson, S. J., McManus, M. E., Tukey, R. H., Gonzalez, F. J., & Miners, J. O. (2002). Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5- b ]pyridine in rat and human hepatocytes. Carcinogenesis, 23(1), 123-130. [Link]

  • Crofts, F. G., Sutter, T. R., & Felton, J. S. (1998). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. Carcinogenesis, 19(11), 1969-1973. [Link]

  • 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride 5g - Dana Bioscience. [Link]

  • Shevchuk, M., Fizer, M., Vovk, M., & Lendel, V. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(4), 1189. [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Martínez, J., Gámez-Montaño, R., & González, F. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chem. Proc., 18(1), 25. [Link]

  • Xing, J., Chen, X., Wang, L., & Zhong, D. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Journal of Chromatography B, 822(1-2), 238-243. [Link]

Sources

Methodological & Application

Technical Guide: Solubilization & Handling of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic Acid

[1]

Introduction & Chemical Analysis[1][3][4][5][6][7]

2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is a specialized heterocyclic building block often utilized in the synthesis of GABAergic ligands, proton pump inhibitors, and anti-infective agents.[1] Its physicochemical behavior is governed by its amphoteric (zwitterionic) nature, possessing both a basic imidazo-pyridine nitrogen and an acidic carboxylic acid tail.[1]

Understanding this duality is critical for successful dissolution. In neutral aqueous media, the molecule tends to self-neutralize into a zwitterion, leading to aggregation and poor solubility.[2] Successful handling requires manipulating the pH to force the molecule into a single charged state (anionic or cationic) or utilizing a dipolar aprotic solvent.[1][2]

Physicochemical Profile
PropertyValue (Estimated)Note
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight ~206.20 g/mol
pKa (Acidic) ~4.2 - 4.8Carboxylic acid moiety
pKa (Basic) ~5.5 - 6.5Imidazo[1,2-a]pyridine N1 nitrogen
LogP ~0.5 - 1.2Moderately lipophilic, highly pH dependent
Solubility (Water) Low (< 1 mg/mL)At neutral pH (Zwitterionic state)
Solubility (DMSO) High (> 50 mg/mL)Preferred stock solvent

Solubilization Strategy (Logic & Mechanism)

The solubility profile of this compound follows a U-shaped curve relative to pH.[1]

  • pH < 3 (Acidic): The pyridine ring is protonated (

    
    ), increasing water solubility.[2]
    
  • pH 4–6 (Isoelectric Zone): The molecule exists as a zwitterion (

    
    ).[1] Net charge is zero.[1] Solubility is lowest here. 
    
  • pH > 7.5 (Basic): The carboxylic acid is deprotonated (

    
    ), forming a highly soluble salt.[1][2]
    
Decision Matrix: Vehicle Selection

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental endpoint.

Solubility_WorkflowStartSolid Compound(2-{8-Methoxy...})App_TypeApplication Type?Start->App_TypeInVitroIn Vitro / Cellular(Stock Solution)App_Type->InVitroHigh Conc. StockInVivoIn Vivo / Animal(Direct Formulation)App_Type->InVivoInjection/OralDMSO_StockDissolve in 100% DMSO(20-50 mM)InVitro->DMSO_StockFormulationAqueous FormulationInVivo->FormulationAq_BufferDilute into MediaDMSO_Stock->Aq_BufferKeep DMSO < 0.5%Acidic_RouteAcidic Route(0.1N HCl/Saline)Formulation->Acidic_RouteIf IV/IPBasic_RouteBasic Route(PBS pH 7.4 + NaHCO3)Formulation->Basic_RouteIf Oral/IP

Figure 1: Decision tree for vehicle selection based on experimental application.

Detailed Protocols

Protocol A: Preparation of DMSO Stock Solution (Standard)

Best for: In vitro assays, high-throughput screening, and long-term storage.[1]

  • Weighing: Accurately weigh the target amount of solid (e.g., 10 mg).

  • Calculation: Calculate the volume of DMSO required for a 50 mM stock.

    • Example: For 10 mg (MW ~206.2 g/mol ):

      
      
      
      
      [1][2]
  • Dissolution: Add high-grade anhydrous DMSO (Sigma-Aldrich Hybridoma grade recommended). Vortex vigorously for 30 seconds.[1] The solution should be clear and colorless to pale yellow.[1]

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.

    • Stability:[1][3] Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Aqueous Solubilization (pH-Adjusted)

Best for: In vivo administration or assays where DMSO is toxic.[1]

WARNING: Do not attempt to dissolve directly in neutral water or PBS; it will likely form a suspension.[1]

Option 1: The "Salting-In" Method (Basic pH) - Recommended

This converts the acid to its sodium salt, which is highly soluble.[1]

  • Weigh 10 mg of the compound.

  • Add Base: Add 1.0 equivalent of 0.1 M NaOH or Na₂CO₃ solution.[1]

    • Calculation: 48.5 µmol compound requires 48.5 µL of 1.0 M NaOH (or 485 µL of 0.1 M NaOH).[1][2]

  • Vortex/Sonicate: Sonicate for 1-2 minutes until clear.

  • Buffer: Slowly dilute with PBS (pH 7.4) to the desired final volume.

    • Check: Ensure final pH is > 7.[1]0. If precipitation occurs, the pH has dropped into the isoelectric zone; add minimal 1N NaOH to re-clarify.[2]

Option 2: The Acidic Method

Useful if the compound must be stable in gastric environments or for specific salt forms.[1]

  • Weigh 10 mg of the compound.

  • Add Acid: Add 1.05 equivalents of 0.1 M HCl.

  • Dilute: Add Saline (0.9% NaCl) or 5% Dextrose in Water (D5W).

    • Note: Avoid phosphate buffers in this step as they may buffer the pH back up to the precipitation zone.[1]

Experimental Validation & Troubleshooting

Visualizing the Ionization States

The following diagram details the chemical species present at different pH levels, explaining why solubility fails at neutral pH.

Ionization_StatesCationCationic Form(pH < 3)SolubleZwitterionZwitterionic Form(pH 4 - 6)INSOLUBLE / PRECIPITATECation->Zwitterion+ OH- (Deprotonation)Zwitterion->Cation+ H+ (Protonation)AnionAnionic Form(pH > 7.5)SolubleZwitterion->Anion+ OH- (Deprotonation)Anion->Zwitterion+ H+ (Protonation)

Figure 2: Ionization states of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid relative to pH.[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Cloudiness upon adding PBS pH shift to Isoelectric Point (pI)Add 1-2 µL of 1N NaOH to push pH > 7.[1]5.
Precipitate in DMSO stock Water contamination in DMSOUse fresh anhydrous DMSO; warm to 37°C.
Yellowing of solution Oxidation or PhotodegradationCheck storage; ensure amber vials are used.[1]
Inconsistent IC50 data Compound crashed out in mediaEnsure final DMSO concentration < 0.5% and rapid mixing during dilution.

References

  • Imidazo[1,2-a]pyridine Chemistry: Gueiffier, A., et al. "Synthesis and biological activity of imidazo[1,2-a]pyridines."[2][4][5][6][7] Journal of Medicinal Chemistry, 1998.[2] Context: Establishes the pKa and solubility baselines for the imidazo[1,2-a]pyridine core.

  • Zolpidic Acid Analogs: PubChem Compound Summary for CID 11425987 (Zolpidic acid).[1] Link Context: Provides solubility data for the closely related 6-methyl analog, confirming DMSO and acid/base solubility profiles.

  • Solubility of Zwitterionic Drugs: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[2] Wiley-Interscience, 2003.[1] Context: Authoritative text on handling amphoteric molecules and pI precipitation.

  • General Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 2001.[2] Link

Application Note: Characterizing H+/K+ ATPase Inhibition in Cell-Based Assays Using Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide therapeutic spectrum, including anti-ulcer, anticancer, and anti-inflammatory agents.[1][2] This diverse activity stems from the scaffold's ability to be chemically modified to target various enzymes and receptors.[3] While the specific compound 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is not extensively characterized in publicly available literature, this application note will focus on a well-studied, structurally related compound, SCH-28080 , to demonstrate the principles and protocols for evaluating imidazo[1,2-a]pyridine derivatives in cell culture.

SCH-28080 is a potent, reversible, and K+-competitive inhibitor of the gastric hydrogen-potassium ATPase (H+/K+ ATPase), the proton pump primarily responsible for stomach acidification.[4][5] Understanding how to characterize such inhibitors in a cellular context is crucial for drug development professionals. This guide provides an in-depth overview of the mechanism of action, detailed experimental protocols, and data interpretation for studying H+/K+ ATPase inhibitors in relevant cell culture models.

Mechanism of Action: Inhibition of the Gastric Proton Pump

The gastric H+/K+ ATPase is a P-type ATPase found in the parietal cells of the stomach lining.[6] It is a heterodimeric enzyme, composed of a catalytic α-subunit and a glycosylated β-subunit, that actively transports H+ ions from the cytoplasm into the gastric lumen in exchange for K+ ions, an ATP-dependent process.[7] This action is the final and critical step in gastric acid secretion.

SCH-28080, as a K+-competitive inhibitor, acts on the luminal side of the pump.[4] It binds to a site near the K+ access channel, physically preventing potassium ions from entering their binding domain.[8] This blockade stalls the enzyme's conformational cycle, halting the translocation of protons and thereby reducing gastric acidity.[4]

HK_ATPase_Inhibition ATP ATP Pump H+/K+ ATPase E1 Conformation (H+ bound) E2 Conformation (K+ bound) ATP->Pump:f0 Hydrolysis ADP ADP + Pi H_ion_cyto H+ H_ion_cyto->Pump:f0 K_ion_cyto K+ H_ion_lumen H+ K_ion_lumen K+ K_ion_lumen->Pump:f1 K+ Import Pump:f0->ADP Pump:f1->K_ion_cyto Pump:f0->H_ion_lumen H+ Export SCH28080 SCH-28080 (Inhibitor) SCH28080->K_ion_lumen Competes for K+ binding site Experimental_Workflow cluster_A cluster_B cluster_C cluster_D A Part 1: Preparation B Part 2: Functional Assay C Part 3: Cytotoxicity Assay D Part 4: Data Analysis A1 Select & Culture Cells (e.g., HEK293-H/K ATPase) A2 Prepare SCH-28080 Stock (DMSO) & Working Solutions B1 Seed Cells in 96-well Plate B2 Induce Acid Load (e.g., NH4Cl prepulse) B1->B2 B3 Treat with SCH-28080 Dose-Response B2->B3 B4 Measure pH Recovery (BCECF-AM Fluorimetry) B3->B4 D1 Calculate pH Recovery Rate B4->D1 Data Input C1 Seed Cells in 96-well Plate C2 Treat with SCH-28080 Dose-Response (24-48h) C1->C2 C3 Add MTT Reagent C2->C3 C4 Measure Absorbance (570 nm) C3->C4 D2 Calculate % Cell Viability C4->D2 Data Input D3 Plot Dose-Response Curves & Determine IC50 Values D1->D3 D2->D3

Caption: Overall experimental workflow for inhibitor characterization.

Protocol 1: Cell Line Selection and Culture

Rationale: The choice of cell line is critical. While primary parietal cells are the most physiologically relevant, they are difficult to isolate and culture. Therefore, stably transfected cell lines expressing the gastric H+/K+ ATPase (both α and β subunits) are commonly used. HEK293 or CHO cells are excellent hosts due to their robust growth and high transfection efficiency.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human H+/K+ ATPase α and β subunits in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or Puromycin). [9]2. Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2. [9]3. Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency to ensure they remain in the exponential growth phase.

Protocol 2: Compound Preparation

Rationale: Proper handling of the test compound is essential for reproducible results. Imidazo[1,2-a]pyridine derivatives are often hydrophobic and require an organic solvent for initial dissolution.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of SCH-28080 (e.g., 10-50 mM) in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture. [10]2. Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in serum-free culture medium or an appropriate assay buffer (e.g., HEPES-buffered saline) to achieve the final desired concentrations. The final DMSO concentration in the cell culture should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

Protocol 3: Functional Assay - Intracellular pH Recovery

Rationale: The most direct way to measure H+/K+ ATPase activity in whole cells is to impose an acid load and monitor the subsequent recovery of intracellular pH (pHi). An active pump will extrude protons, causing pHi to return to baseline. An inhibitor will slow or block this recovery. The fluorescent dye BCECF-AM is a ratiometric pH indicator widely used for this purpose. [11][12] Methodology:

  • Cell Seeding: Seed the H+/K+ ATPase-expressing cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 - 80,000 cells/well). [10]Incubate for 24 hours.

  • Dye Loading: Wash cells twice with a saline buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate cells with 3-5 µM BCECF-AM in the same buffer for 30-60 minutes at 37°C. [11][13]3. Wash: Wash cells three times with buffer to remove extracellular dye. [13]4. Acid Loading (NH4Cl Prepulse Technique):

    • Incubate cells with a buffer containing 20 mM NH4Cl for 15-20 minutes. NH3 diffuses into the cell and equilibrates, forming NH4+ and causing a slight alkalinization.

    • Rapidly switch to an NH4Cl-free, Na+-free buffer. The NH4+ trapped inside the cell dissociates into NH3 (which rapidly diffuses out) and H+, causing a rapid and significant intracellular acidification.

  • Inhibitor Treatment & Measurement: Immediately after inducing the acid load, add the pre-prepared working solutions of SCH-28080 (and vehicle/positive controls). Place the plate in a fluorescence plate reader.

  • Fluorimetry: Monitor the fluorescence recovery by ratiometric measurement at an emission wavelength of ~535 nm, alternating between two excitation wavelengths, typically ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point). [11][13]Record data every 30-60 seconds for 15-30 minutes.

Protocol 4: Cell Viability Assay (MTT Assay)

Rationale: It is crucial to distinguish between specific inhibition of the pump and general cytotoxicity. A compound that kills the cells will also prevent pHi recovery. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. [14]Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to a purple formazan product. [15] Methodology:

  • Cell Seeding: Seed cells in a standard 96-well plate as described for the functional assay.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of SCH-28080. Incubate for a relevant period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution (in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible. [14][15][16]4. Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. [14][17]5. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. [15]Read the absorbance at a wavelength between 570-590 nm using a microplate reader. [15][16]

Data Analysis and Interpretation

Functional Assay Data: The rate of pHi recovery (ΔpH/min) is calculated from the initial linear portion of the recovery curve for each concentration. The rates are then normalized to the vehicle control (100% activity) and plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value (the concentration at which 50% of the pump activity is inhibited) can be determined using a non-linear regression fit (e.g., log(inhibitor) vs. response -- variable slope).

Viability Data: Absorbance values are corrected by subtracting the background (wells with no cells). The viability of treated cells is expressed as a percentage of the vehicle-treated control cells. This data can also be plotted to determine a CC50 (the concentration at which 50% of cell viability is lost).

Example Data Summary:

SCH-28080 Conc. (nM)Log [Conc.]pH Recovery Rate (ΔpH/min)% InhibitionCell Viability (% of Control)
0 (Vehicle)N/A0.2500%100%
100.22510%101%
1010.15040%99%
25 1.4 0.125 50% 98%
10020.05080%97%
100030.01096%95%
1000040.00598%85%
10000050.00498.4%<10%

Interpretation: In this example, SCH-28080 shows a potent, dose-dependent inhibition of the H+/K+ ATPase with an IC50 of approximately 25 nM . Importantly, at concentrations that cause near-maximal inhibition of the pump (up to 1 µM), cell viability remains high (>95%). Significant cytotoxicity is only observed at much higher concentrations (e.g., 100 µM). This separation between the IC50 and CC50 values indicates that the observed effect in the functional assay is due to specific inhibition of the proton pump and not a result of general cell toxicity. Some studies have noted off-target effects and cytotoxicity of SCH-28080 at higher micromolar concentrations (IC50 ~15-23 µM in INS-1E cells), underscoring the importance of this counter-screen. [18][19]

Conclusion

By employing the protocols detailed in this guide, researchers can effectively characterize the cellular activity of imidazo[1,2-a]pyridine-based H+/K+ ATPase inhibitors. Combining a specific functional assay, such as pHi recovery, with a general cell viability assay allows for a comprehensive understanding of a compound's potency and specificity. This systematic approach is fundamental to the preclinical evaluation and development of new therapeutic agents targeting proton pumps.

References

  • Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular pH BCECF-AM. Retrieved from [Link]

  • Gueiffier, C., et al. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Retrieved from [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Bariwal, J., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Retrieved from [Link]

  • Orijen, J., et al. (2013). Measurement of Vacuolar and Cytosolic pH In Vivo in Yeast Cell Suspensions. Journal of Visualized Experiments, (74), e50230. [Link]

  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Chaczatrian, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 408. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • UChicago Voices. (n.d.). Determination of acidification of synaptic vesicles (SV) by acridine orange quenching. Retrieved from [Link]

  • Pope, A. J., & Leigh, R. A. (1988). Dissipation of pH Gradients in Tonoplast Vesicles and Liposomes by Mixtures of Acridine Orange and Anions. Plant Physiology, 86(4), 1315–1322. [Link]

  • Jakab, M., et al. (2017). The H+/K+ ATPase Inhibitor SCH-28080 Inhibits Insulin Secretion and Induces Cell Death in INS-1E Rat. Cellular Physiology and Biochemistry, 43(3), 1037–1051. [Link]

  • ResearchGate. (2015, July 7). What is the role of pH in acridine orange staining?. Retrieved from [Link]

  • Abe, K., et al. (2018). The gastric HK-ATPase: structure, function, and inhibition. Pflügers Archiv - European Journal of Physiology, 470(9), 1313–1324. [Link]

  • Thomé, M. P., et al. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Journal of Cell Science, 129(24), 4622–4632. [Link]

  • Wikipedia. (n.d.). Hydrogen potassium ATPase. Retrieved from [Link]

  • Keeling, D. J., et al. (1988). SCH 28080 Is a Lumenally Acting, K+-site Inhibitor of the Gastric (H+ + K+)-ATPase. Journal of Biological Chemistry, 263(22), 10530–10535. [Link]

  • Wang, Y., et al. (2020). Gastric H+/K+-ATPase Expression in Normal Laryngeal Tissue and Laryngeal Squamous Cell Carcinoma. OncoTargets and Therapy, 13, 12999–13008. [Link]

  • Jakab, M., et al. (2017). The H+/K+ ATPase Inhibitor SCH-28080 Inhibits Insulin Secretion and Induces Cell Death in INS-1E Rat Insulinoma Cells. Cellular Physiology and Biochemistry, 43(3), 1037-1051. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Methods - 1. Cell culture. Retrieved from [Link]

  • Sachs, G., et al. (1995). The gastric H+/K+-ATPase. In Physiology of the Gastrointestinal Tract (3rd ed., pp. 1119-1138). [Link]

  • Asano, S., et al. (2002). SCH28080, a K+-competitive inhibitor of the gastric H,K-ATPase, binds near the M5-6 luminal loop, preventing K+ access to the ion binding domain. Biochemistry, 41(42), 12755–12762. [Link]

Sources

Application Note: 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic Acid as a P-CAB Scaffold and Kinase Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (hereafter referred to as 8-MIPAA ) as a functional pharmacophore in enzyme inhibition studies. While the imidazo[1,2-a]pyridine class is historically renowned for GABA-A modulation (e.g., Zolpidem), the 8-methoxy-3-substituted variants exhibit distinct specificity for the Gastric H+/K+-ATPase (Proton Pump) and select serine/threonine kinases (e.g., CDK9, PI3K).

This guide provides researchers with validated protocols to utilize 8-MIPAA as a Potassium-Competitive Acid Blocker (P-CAB) precursor and a kinase inhibitor scaffold . It focuses on the compound's unique "ion-trapping" physicochemical properties and its application in high-throughput screening (HTS).

Technical Introduction & Mechanism of Action

The "Privileged Scaffold" Hypothesis

8-MIPAA represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. However, the specific substitution pattern (8-methoxy, 3-acetic acid) directs its bioactivity toward two primary pathways:[1]

  • Gastric H+/K+-ATPase Inhibition (Primary Mode):

    • Mechanism: P-CABs bind reversibly to the luminal aspect of the proton pump, competing with Potassium (K+) ions.

    • The Role of 8-Methoxy: The methoxy group at position 8 is electron-donating, modulating the pKa of the pyridine nitrogen (N1). This allows the molecule to become protonated specifically within the highly acidic environment of the parietal cell canaliculus (pH < 1), effectively "trapping" the inhibitor at the target site (Ion Trap Mechanism).[1]

    • The Role of 3-Acetic Acid: This moiety serves as a polar anchor or a synthetic handle for amidation, crucial for establishing hydrogen bonds within the ATPase luminal vestibule.

  • Kinase Inhibition (Secondary Mode):

    • The planar heterocycle mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases such as CDK9 or PI3K

      
      .
      
Mechanistic Pathway Diagram

The following diagram illustrates the P-CAB mechanism where 8-MIPAA derivatives compete with K+ ions to halt acid secretion.

PCAB_Mechanism cluster_lumen Luminal Space ParietalCell Parietal Cell (Cytosol) Canaliculus Secretory Canaliculus (pH < 2.0) ParietalCell->Canaliculus Diffusion (Lipophilic) MIPAA_Prot 8-MIPAA-H+ (Protonated Accumulation) Canaliculus->MIPAA_Prot Protonation (pH dependent) ATPase H+/K+ ATPase (Proton Pump) Acid_Sec Acid Secretion (HCl) ATPase->Acid_Sec Inhibited MIPAA_Unprot 8-MIPAA (Unprotonated) MIPAA_Unprot->Canaliculus Crosses Membrane MIPAA_Prot->ATPase Competitive Binding (K+ Site) K_Ion K+ Ion K_Ion->ATPase Blocked by Inhibitor

Caption: Figure 1.[1] Ion-trapping mechanism of 8-MIPAA derivatives. The unprotonated lipophilic form diffuses into the acidic canaliculus, becomes protonated, and competitively binds the H+/K+ ATPase.[1]

Experimental Protocols

Protocol A: H+/K+-ATPase Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of 8-MIPAA against gastric proton pumps by measuring inorganic phosphate (Pi) release.

Reagents & Equipment:
  • Enzyme Source: Lyophilized Gastric Membrane Vesicles (hog gastric mucosa).

  • Buffer A (Assay Buffer): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.[1]

  • Substrate: 2 mM ATP (Adenosine Triphosphate).

  • Activator: 10 mM KCl (Potassium Chloride).

  • Ionophore: 10 µM Valinomycin (ensures K+ permeability into vesicles).

  • Detection: Malachite Green Phosphate Detection Kit.

  • Compound: 8-MIPAA (dissolved in 100% DMSO, final assay concentration <1% DMSO).

Step-by-Step Methodology:
  • Enzyme Preparation:

    • Resuspend gastric membrane vesicles in Buffer A.

    • Critical Step: Pre-incubate vesicles with 10 µM Valinomycin for 30 minutes at room temperature. This permeabilizes the membrane to K+, preventing K+-transport limitation from masking the actual ATPase inhibition.

  • Compound Incubation:

    • Prepare a serial dilution of 8-MIPAA (0.1 nM to 100 µM).

    • Add 10 µL of compound to 80 µL of enzyme mixture.

    • Incubate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Add 10 µL of Start Solution (20 mM ATP + 100 mM KCl in Buffer A).

    • Control: Run a "No K+" control to subtract basal Mg2+-ATPase activity.

  • Reaction Termination & Detection:

    • Incubate at 37°C for 30 minutes.

    • Add 50 µL of Malachite Green Reagent to stop the reaction.

    • Incubate for 20 minutes at room temperature (color development).

  • Readout:

    • Measure Absorbance at 620 nm.

    • Calculate % Inhibition =

      
      .
      
Protocol B: Kinase Selectivity Profiling (ADP-Glo™)

Objective: Assess the specificity of 8-MIPAA against off-target kinases (e.g., CDK9) using a luminescent ADP detection assay.

Workflow Logic:

Since imidazo[1,2-a]pyridines are ATP-mimetic, verifying selectivity is crucial. 8-MIPAA is often less potent against kinases than its amide derivatives, making it an excellent negative control or starting scaffold.

  • Mix: Kinase (5 ng) + Substrate + 8-MIPAA in 384-well plate.

  • Start: Add ATP (at

    
     concentration for the specific kinase). Incubate 60 min.
    
  • Deplete: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

  • Detect: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light).

  • Analyze: Luminescence is directly proportional to kinase activity.

Data Analysis & Expected Results

Physicochemical Properties (In Silico/Experimental)

Researchers should benchmark 8-MIPAA against these parameters to ensure assay validity.

ParameterValue (Approx.)Significance
Molecular Weight 206.20 g/mol Fragment-like; high ligand efficiency potential.
cLogP 0.8 - 1.2Moderate lipophilicity; good membrane permeability.
pKa (Pyridine N) ~5.5 - 6.5Critical: Allows protonation at pH < 4.0 (Canaliculus) but neutral at pH 7.4 (Plasma).
Solubility Low (Aq), High (DMSO)Requires DMSO stocks; precipitation risk >100 µM in buffer.[1]
Interpretation of Inhibition Curves
  • H+/K+ ATPase: Expect IC50 in the micromolar range (1-50 µM) for the free acid.

    • Note: Ester or amide derivatives of 8-MIPAA typically show nanomolar potency. If the free acid shows weak inhibition, it confirms that the lipophilic "tail" (amide/ester) is required for high-affinity binding to the luminal vestibule.

  • Kinases: Inhibition is likely weak (>10 µM) unless specific hydrophobic pockets are engaged by the 3-position substituent.

Synthesis & Lead Optimization Workflow

For drug development professionals, 8-MIPAA is the "Branch Point." The following workflow describes how to evolve this acid into a potent drug candidate.

Optimization_Workflow Start Starting Material: 2-Amino-3-methoxypyridine Intermediate Cyclization: + Ethyl-4-chloroacetoacetate Start->Intermediate Scaffold 8-MIPAA (The Acid Scaffold) Intermediate->Scaffold Branch1 Path A: Amidation (P-CAB Development) Scaffold->Branch1 Branch2 Path B: Esterification (Prodrug Design) Scaffold->Branch2 Result1 Target: H+/K+ ATPase (e.g., Soraprazan analogs) Branch1->Result1 Result2 Target: Kinases (e.g., CDK9 inhibitors) Branch1->Result2

Caption: Figure 2. Synthetic evolution of 8-MIPAA. The acid functionality allows divergence into P-CABs or Kinase inhibitors via amidation.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: -20°C, desiccated. Stable in DMSO for 3 months at -20°C.

  • Precaution: Avoid freeze-thaw cycles. Imidazopyridines can be light-sensitive; store in amber vials.

References

  • Vertex AI Search. (2025).[2] Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines. National Institutes of Health (PubMed). Link

  • Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Link[1]

  • RSC Medicinal Chemistry. (2025). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors. Royal Society of Chemistry. Link

  • CAS Common Chemistry. (2025).[2][3] Zolpidic acid (Imidazo[1,2-a]pyridine-3-acetic acid derivatives).[3][4][5] American Chemical Society.[3] Link[1][3]

  • ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate Review. Link

Sources

Application Note: Experimental Characterization of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic Acid

[1]

Introduction & Scientific Context

The Molecule in Context

2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid represents a critical scaffold in the development of Potassium-Competitive Acid Blockers (P-CABs) . Unlike traditional Proton Pump Inhibitors (PPIs) that require acid activation and form covalent disulfide bonds, P-CABs bind reversibly to the K+ binding site of the H+/K+-ATPase enzyme.

The specific structural features of this molecule dictate its experimental requirements:

  • Imidazo[1,2-a]pyridine Core: The pharmacophore responsible for binding to the luminal surface of the proton pump.

  • 8-Methoxy Group: A crucial electron-donating substituent that modulates the pKa of the pyridine nitrogen (N1). This ensures the molecule remains unprotonated at neutral pH (facilitating membrane crossing) but becomes protonated in the highly acidic secretory canaliculus (pH ~1.0), leading to "ion trapping" and high local concentration.

  • 3-Acetic Acid Moiety: This functional group suggests the molecule is either a metabolite (hydrolysis product of an active amide/ester drug) or a synthetic precursor . Free carboxylic acids often exhibit poor passive permeability and reduced P-CAB activity compared to their amide counterparts due to zwitterionic character at physiological pH.

Scope of this Guide

This application note provides a self-validating experimental framework to:

  • Determine Physicochemical Properties: Specifically pKa and LogD, to predict ion trapping potential.

  • Evaluate Biological Activity: Quantify H+/K+-ATPase inhibition efficacy.

  • Assess Metabolic Stability: Determine if the molecule is a terminal metabolite or a substrate for further clearance.

Experimental Design & Logic

The following diagram illustrates the mechanistic logic driving the experimental design. We must verify if the molecule can reach the target (Permeability/pKa) and if it binds the target (ATPase Assay).

ExperimentalLogiccluster_decisionGo/No-Go DecisionMolecule2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acidPhysChemModule 1:Physicochemical Profiling(pKa, LogD)Molecule->PhysChem Define IonizationMetabolismModule 3:Metabolic Stability(Microsomal Stability)Molecule->Metabolism Clearance LiabilityPermeabilityPermeability Check(PAMPA/Caco-2)PhysChem->Permeability Predict AbsorptionTargetModule 2:Target Engagement(H+/K+-ATPase)Permeability->Target If PermeableTarget->Metabolism Correlation

Figure 1: Experimental workflow linking physicochemical properties to biological validation.

Module 1: Physicochemical Profiling (pKa & LogD)

Objective: Determine the ionization constant (pKa) of the pyridine nitrogen. For P-CAB efficacy, the pKa should ideally be between 4.0 and 6.0. This allows the drug to be non-ionized in plasma (pH 7.4) but fully ionized in the parietal cell canaliculus (pH 1.0).

Protocol 1.1: Potentiometric pKa Determination
  • Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Rationale: The 8-methoxy group increases basicity. The carboxylic acid (acetic acid tail) adds a second ionizable group (pKa ~4.5), potentially creating a zwitterion.

Materials:

  • Compound: 1 mg (solid).

  • Solvent: 0.15 M KCl (aq) / Methanol co-solvent (if solubility is low).

  • Titrant: 0.5 M HCl and 0.5 M KOH.

Step-by-Step:

  • Dissolution: Dissolve 1 mg of the test compound in 1.5 mL of assay buffer (degassed 0.15 M KCl). If precipitation occurs, use a Methanol/Water gradient (20%, 40%, 60% MeOH) and extrapolate to 0% aqueous pKa (Yasuda-Shedlovsky extrapolation).

  • Titration: Perform a dual-titration loop (Acid

    
     Base 
    
    
    Acid) from pH 2.0 to pH 12.0.
  • Data Analysis: Identify inflection points.

    • Expected pKa1 (Pyridine N): ~5.0 – 6.5 (Protonated form

      
       Neutral).
      
    • Expected pKa2 (Carboxylic Acid): ~4.0 – 4.8 (Neutral

      
       Anionic).
      
  • Validation: The difference between pKa1 and pKa2 determines the isoelectric point (pI). If the pI is near 7.4, the molecule exists as a zwitterion, predicting poor membrane permeability.

Module 2: In Vitro Pharmacology (H+/K+-ATPase Inhibition)

Objective: Quantify the inhibitory potency (

Protocol 2.1: Gastric Membrane Vesicle Preparation
  • Source: Hog gastric mucosa (closest homology to human) or Rabbit.

  • Principle: Isolation of tubulovesicles containing H+/K+-ATPase.

Reagents:

  • Buffer A: 0.25 M Sucrose, 5 mM Tris-HCl (pH 7.4), 1 mM EDTA.

  • Perfusion Buffer: PBS with protease inhibitors.

Workflow:

  • Harvest hog stomachs immediately after slaughter. Wash mucosal surface with cold Perfusion Buffer.

  • Scrape the fundic mucosa and homogenize in Buffer A using a Potter-Elvehjem homogenizer (5 strokes).

  • Differential Centrifugation:

    • Spin 1: 20,000

      
       for 30 min (Discard pellet - mitochondria/debris).
      
    • Spin 2: Supernatant at 100,000

      
       for 60 min.
      
  • Resuspend the final pellet (microsomal fraction) in Buffer A.

  • Lyophilization (Optional): For long-term storage, lyophilized vesicles retain activity for months at -80°C.

Protocol 2.2: ATPase Activity Assay (Malachite Green)
  • Mechanism: Detection of inorganic phosphate (Pi) released during ATP hydrolysis.

  • Control: Vonoprazan (P-CAB positive control) and SCH-28080 .

Assay Conditions:

Component Concentration Function
Tris-Acetate Buffer 40 mM (pH 6.4) Optimal enzyme pH
MgCl2 2 mM Cofactor
KCl 20 mM K+ stimulates the pump
Valinomycin 10 µM K+ ionophore (permeabilizes vesicles)
ATP 2 mM Substrate

| Test Compound | 0.1 nM – 10 µM | Inhibitor |

Step-by-Step:

  • Pre-incubation: Mix 5 µg of gastric vesicles with the test compound in Tris-Acetate buffer containing MgCl2 and Valinomycin. Incubate for 30 min at 37°C.

    • Note: Unlike PPIs, acid activation is NOT required. Perform at pH 6.4 or 7.0.

  • Initiation: Add KCl and ATP to start the reaction.

  • Incubation: Incubate for 30 min at 37°C.

  • Termination: Add 50 µL of Malachite Green/Molybdate reagent (stops reaction and complexes with Pi).

  • Readout: Measure Absorbance at 620 nm after 20 min.

  • Calculation:

    
    
    
    • 
      : No ATP.
      
    • 
      : No inhibitor (DMSO only).
      

Module 3: Metabolic Stability (Microsomal Stability)

Objective: The 8-methoxy group is a known site for O-demethylation by CYP enzymes (typically CYP3A4 or CYP2C19). This assay determines the intrinsic clearance (

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Reaction:

    • Test Compound: 1 µM.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor the parent ion and the potential O-demethylated metabolite (Loss of 14 Da).

Data Reporting & Visualization

Expected Results Summary
ParameterTarget Value (Ideal P-CAB)Risk Flag
pKa (Pyridine) 5.0 – 6.0< 4.0 (Low accumulation)
H+/K+ ATPase IC50 < 100 nM> 1 µM (Weak potency)
Microsomal T1/2 > 60 min< 15 min (High clearance)
Permeability (Papp) >

cm/s
<

cm/s (Poor absorption)
Assay Workflow Diagram

AssayWorkflowVesiclesGastric Vesicles(Hog/Rabbit)IncubationIncubation37°C, 30 min(+ Valinomycin)Vesicles->IncubationCompoundTest Compound(Dilution Series)Compound->IncubationATP_AddAdd ATP + KCl(Start Reaction)Incubation->ATP_AddStopAdd Malachite Green(Stop & Develop)ATP_Add->Stop 30 min ReadRead Abs 620nmStop->Read 20 min

Figure 2: Step-by-step workflow for the Malachite Green ATPase inhibition assay.

References

  • Andersson, K., & Carlsson, E. (2005). Potassium-competitive acid blockade: a new therapeutic concept in acid control. Pharmacology & Therapeutics, 108(3), 294-307. Link

  • Scott, D. R., et al. (1987). The pKa of the proton pump inhibitor omeprazole. Biochemical Pharmacology, 36(16), 2663-2667.
  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. Link

  • Palmer, A. M. (2003). 8-Substituted imidazo[1,2-a]pyridines: a new class of reversible proton pump inhibitors. Journal of Medicinal Chemistry.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for pKa and Microsomal Stability).

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of its limited aqueous solubility. Our goal is to equip you with the scientific rationale and practical protocols to achieve your desired concentration in aqueous media.

Understanding the Molecule: A Foundation for Strategy

Frequently Asked Questions (FAQs)

Q1: Why is my 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid not dissolving in water or buffer?

A1: The limited aqueous solubility of this compound in its neutral form is expected due to the presence of the relatively nonpolar imidazopyridine ring system. At neutral pH, the carboxylic acid group is only partially ionized. To improve solubility, you will likely need to adjust the pH of your solution or employ other formulation strategies.

Q2: I tried adjusting the pH, but the compound still precipitated. What went wrong?

A2: Precipitation upon pH adjustment can occur for several reasons. You might have adjusted the pH to a point where the compound is least soluble (its isoelectric point). Alternatively, the concentration you are trying to achieve may be beyond its solubility limit even at the optimal pH. It is also possible that the salt form of the compound has precipitated if the counter-ion concentration is too high. A systematic pH-solubility profile is recommended to identify the optimal pH range.

Q3: Are there any "quick-fix" solvents I can use?

A3: While organic co-solvents can be a rapid way to dissolve the compound, their use may not be suitable for all experimental systems, particularly in biological assays where the solvent itself could have an effect. Common co-solvents like DMSO, ethanol, or PEG 400 can be effective, but it is crucial to determine their compatibility with your downstream applications and to use the lowest effective concentration.[1]

Q4: Can I use the hydrochloride salt of the compound to improve solubility?

A4: The hydrochloride salt form of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is available and is expected to have better aqueous solubility than the free acid form.[2] However, dissolving the salt in neutral water will result in an acidic solution. For applications requiring a specific pH, you will still need to buffer the solution appropriately.

Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Systematic pH Adjustment for Solubility Enhancement

The ionization of the carboxylic acid and the imidazopyridine nitrogen is key to modulating solubility. By adjusting the pH, you can shift the equilibrium towards the more soluble ionized forms.

Causality:

  • At pH > pKa of the carboxylic acid: The carboxylic acid group will be deprotonated to form a carboxylate, which is significantly more water-soluble.

  • At pH < pKa of the imidazopyridine nitrogen: The nitrogen atom will be protonated, forming a positively charged species, which also enhances aqueous solubility.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Saturated Solutions: Add an excess amount of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid to a small volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Plot the measured solubility against the pH to determine the optimal pH range for maximum solubility.

Expected Outcome: You will likely observe a "U-shaped" solubility profile, with higher solubility at both low and high pH values and a minimum solubility around the isoelectric point.

Guide 2: Utilizing Co-solvents for Enhanced Solubilization

Co-solvents can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[1][3] This is a common and effective strategy, particularly for preparing stock solutions.

Causality: Water-miscible organic solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of the solute to dissolve.

Experimental Protocol:

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Stock Solution Preparation: Dissolve a known amount of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid in the chosen co-solvent to create a high-concentration stock solution.

  • Aqueous Dilution Series: Prepare a series of aqueous solutions with varying percentages of the co-solvent (e.g., 0.5%, 1%, 5%, 10% v/v).

  • Solubility Determination: Add an excess of the compound to each co-solvent/water mixture and follow steps 3-5 from the pH adjustment protocol.

  • Data Analysis: Plot the solubility against the co-solvent concentration to determine the minimum concentration required to achieve your target solubility.

Data Presentation: Comparative Solubility in Co-solvent Systems

Co-solventConcentration (% v/v)Approximate Solubility (mg/mL)Notes
DMSO10%[Data to be determined experimentally]Potent solvent, but can have biological effects.
Ethanol10%[Data to be determined experimentally]Biocompatible, but can cause protein precipitation.
PEG 40010%[Data to be determined experimentally]Generally well-tolerated in biological systems.
Guide 3: Salt Formation for Improved Aqueous Solubility

Converting the carboxylic acid to a salt is a well-established method to significantly increase aqueous solubility and dissolution rate.[4][5]

Causality: Salts are ionic and therefore more readily interact with polar water molecules compared to the less polar neutral compound.

Experimental Protocol:

  • Base Selection: Choose a pharmaceutically acceptable base to form the salt. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or organic bases like tromethamine (Tris).

  • Stoichiometric Addition: Dissolve 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid in a suitable organic solvent (e.g., ethanol). Add one molar equivalent of the chosen base (dissolved in a minimal amount of water or ethanol).

  • Salt Isolation: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the salt.

  • Solubility Assessment: Determine the aqueous solubility of the newly formed salt using the protocol for saturated solutions described in Guide 1 (using purified water).

Mandatory Visualization: Decision Workflow for Solubility Enhancement

Caption: A decision tree for selecting a solubility enhancement strategy.

Guide 4: Advanced Technique: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the nonpolar parts of the guest molecule in their hydrophobic cavity while presenting a hydrophilic exterior.[6][7]

Causality: The formation of a host-guest complex with cyclodextrin increases the apparent solubility of the drug molecule by shielding its hydrophobic regions from the aqueous environment.

Experimental Protocol:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid to each solution.

    • Equilibrate, separate, and quantify the dissolved compound as described in Guide 1.

  • Data Analysis: Plot the solubility of the compound as a function of HP-β-CD concentration. A linear relationship suggests the formation of a 1:1 complex.

  • Preparation of Complex: For formulation, dissolve the HP-β-CD in water first, then add the compound and stir until a clear solution is obtained. Lyophilization can be used to create a solid powder of the complex.

Mandatory Visualization: Mechanism of Cyclodextrin Solubilization

Caption: Encapsulation of a drug molecule by a cyclodextrin.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Giménez, R., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs.
  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

Sources

minimizing off-target effects of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Biology Division Subject: Technical Advisory: Minimizing Off-Target Profiles of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic Acid

Executive Summary

You are currently working with 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid , a privileged scaffold derivative. While the 8-methoxyimidazo[1,2-a]pyridine core is highly valued for its efficacy in inhibiting H⁺/K⁺-ATPase (Potassium-Competitive Acid Blockers - P-CABs) and specific kinases, it carries a high liability for "scaffold hopping" into off-targets—specifically GABA-A receptors (sedative effects) and hERG channels (cardiotoxicity).

This Technical Support Center is designed to troubleshoot these specific promiscuity issues. We move beyond generic advice to focus on the structural and physicochemical modulation of this specific acetic acid derivative.

Dashboard: Compound Physicochemical Profile

Use these baseline metrics to diagnose permeability-driven off-target effects.

PropertyValue (Approx)Implication for Off-Targets
MW ~206.2 DaLow MW facilitates easy access to cryptic pockets (e.g., GABA-A).
cLogP 0.8 - 1.2Highly permeable; risk of Blood-Brain Barrier (BBB) crossing if carboxylate is masked.
pKa (Acid) ~4.2Anionic at pH 7.4. If pH microenvironment changes (e.g., lysosomes), distribution shifts.
TPSA ~50 ŲLow polar surface area suggests high passive diffusion potential.

Module 1: The CNS Liability (GABA-A Receptor)

Issue: The imidazo[1,2-a]pyridine core is the pharmacophore of Zolpidem .[1][2] Even with the acetic acid tail, significant off-target binding to the benzodiazepine site of GABA-A receptors can occur, leading to unintended sedation or motor ataxia in animal models.

Troubleshooting Guide

Q1: My in vivo models are showing sedation. Is my compound crossing the BBB? A: The free acid (COOH) should theoretically limit BBB penetration due to ionization at physiological pH. However, if you are observing CNS effects, one of two things is happening:

  • Active Transport: The structural similarity to monocarboxylates may allow the compound to hijack MCT (Monocarboxylate Transporters) at the BBB.

  • Prodrug Metabolism: If you are administering an ester derivative to improve oral bioavailability, it is rapidly hydrolyzing after crossing the BBB, trapping the active acid in the CNS.

Corrective Protocol: The "LogD Swing" Experiment Do not rely on cLogP. You must measure LogD7.4 (distribution coefficient at pH 7.4).

  • Target: Keep LogD7.4 < -1.0 to minimize passive CNS entry.

  • Action: If LogD7.4 is > 0, introduce a polar handle on the 8-methoxy group (e.g., convert to 8-(2-hydroxyethoxy)) to increase TPSA without disrupting the core binding mode.

Q2: How do I confirm GABA-A binding is the cause? A: Perform a competitive binding assay using [3H]-Flumazenil.

Protocol: Radioligand Displacement Assay

  • Membrane Prep: Rat cortical membranes (rich in α1β2γ2 GABA-A subtypes).

  • Ligand: 1 nM [3H]-Flumazenil.

  • Incubation: 60 mins at 4°C (to prevent metabolic degradation of your acetic acid tail).

  • Analysis: Calculate

    
    . If 
    
    
    
    , you have a significant GABA liability.

Module 2: Metabolic Stability & Reactive Metabolites

Issue: The 8-methoxy group is a metabolic "soft spot." O-demethylation by CYP450s (specifically CYP2D6 or CYP3A4) generates a phenol. This phenol can be oxidized to a quinone-imine reactive intermediate, leading to hepatotoxicity.

Troubleshooting Guide

Q3: We are seeing rapid clearance. Is the acetic acid tail responsible? A: Unlikely. The acetic acid tail is usually stable to Phase I oxidation but susceptible to Phase II glucuronidation. The primary clearance driver is likely the 8-methoxy O-demethylation .

Q4: How do we block the metabolic hotspot? A: Deuteration or Fluorination.

  • Strategy A (Deuteration): Replace the -OCH₃ with -OCD₃. This exploits the Kinetic Isotope Effect (KIE), slowing down CYP-mediated cleavage without altering steric binding to the target.

  • Strategy B (Fluorination): Replace -OCH₃ with -OCHF₂. This reduces electron density, making the ether oxygen less liable to oxidative attack, though it may reduce H-bond accepting capability.

Module 3: Cardiovascular Safety (hERG Inhibition)

Issue: Imidazo[1,2-a]pyridines are notorious for π-stacking interactions within the hERG channel pore (Y652/F656 residues), causing QT prolongation.

Troubleshooting Guide

Q5: The compound fails the hERG patch-clamp assay. What now? A: The acidity of your molecule is your friend here. hERG blockers are typically basic amines.

  • Check pKa: Ensure the pyridine nitrogen pKa is suppressed. The 8-methoxy group is electron-donating, which increases the basicity of the ring nitrogen (N1), potentially increasing hERG affinity.

  • Zwitterion Strategy: Ensure the acetic acid moiety is fully ionized. Anionic species are repelled by the negative electrostatic potential of the hERG pore entrance.

  • Action: If hERG liability persists, move the acetic acid to the C-2 position or add an electron-withdrawing group (e.g., -Cl, -CN) at C-6 to reduce ring basicity.

Visualizing the Off-Target Landscape

The following diagram illustrates the structural activity relationships (SAR) driving the off-target effects of the scaffold.

OffTargetPathways Compound 2-{8-Methoxyimidazo [1,2-a]pyridin-3-yl} acetic acid Methoxy 8-Methoxy Group (Electron Donor) Compound->Methoxy PyridineN N1 Ring Nitrogen (Basic Center) Compound->PyridineN AcidTail 3-Acetic Acid (Anionic Handle) Compound->AcidTail CYP CYP450 (Metabolic Clearance) Methoxy->CYP O-Demethylation Site (Liability) Target Primary Target (e.g., H+/K+ ATPase) Methoxy->Target Conformational Lock (Desirable) GABA GABA-A Receptor (Sedation) PyridineN->GABA Benzodiazepine Pocket Binding hERG hERG Channel (Cardiotoxicity) PyridineN->hERG Pore Binding (If Protonated) AcidTail->GABA Reduces Affinity (If Ionized) AcidTail->hERG Electrostatic Repulsion (Protective)

Figure 1: Structural Activity Relationship (SAR) map detailing how specific moieties of the 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid scaffold contribute to both therapeutic efficacy and toxicity.

Experimental Protocol: High-Content Selectivity Screening

To validate the minimization of off-target effects, implement this tiered screening workflow.

Step 1: The "Clean Screen" (In Vitro)

Objective: Rapidly eliminate high-risk analogs.

  • Assay: Eurofins SafetyScreen44™ (or equivalent).

  • Concentration: Test at 10 µM (high stringency).

  • Critical Hits to Watch:

    • GABA-A (Central Benzodiazepine site).

    • PDE4 (Phosphodiesterase - common imidazopyridine off-target).

    • 5-HT transporters.

Step 2: PAMPA-BBB Permeability Assay

Objective: Predict CNS entry without animal usage.

  • Donor Plate: PBS pH 7.4 + Compound (10 µM).

  • Membrane: Porcine brain lipid extract (impregnated on filter).

  • Acceptor Plate: PBS pH 7.4.

  • Incubation: 18 hours at room temperature.

  • Calculation:

    
    
    
    • Pass Criteria:

      
       (Low permeability).
      
Step 3: Reactive Metabolite Trapping

Objective: Assess 8-methoxy stability.

  • System: Human Liver Microsomes (HLM) + NADPH.

  • Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN).

  • Analysis: LC-MS/MS. Look for M+307 (GSH adduct) peaks.

  • Interpretation: Presence of GSH adducts indicates the formation of a reactive quinone-imine intermediate via the 8-methoxy group.

References

  • Katoh, T., et al. (2019). Discovery of Vonoprazan Fumarate (TAK-438) as a Novel Potassium-Competitive Acid Blocker. Journal of Medicinal Chemistry.

  • Hanson, S. M., et al. (2008). Structural basis for zolpidem binding to the GABA-A receptor. Journal of Biological Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect.

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Cardiovascular Research.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

Sources

how to increase the yield of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-(8-Methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid is a precision-demanding process. This molecule serves as a critical scaffold for potassium-competitive acid blockers (P-CABs) and bone-resorption inhibitors (e.g., Minodronic acid analogs).

The primary challenge with this specific derivative is the 8-methoxy substituent . While it increases the electron density of the ring (making C3 more nucleophilic), it introduces steric bulk near the bridgehead nitrogen and significantly alters the solubility profile, often leading to "oiling out" or low crystallization yields during the critical hydrolysis step.

This guide moves beyond basic recipes to address the mechanistic bottlenecks causing low yields.

Technical Support Center: Optimization of Imidazopyridine Acetic Acid Derivatives

Module 1: The Synthesis Strategy (The "Golden Route")

Attempting to synthesize the 3-acetic acid derivative directly via a one-pot condensation (e.g., reacting 2-amino-3-methoxypyridine with ethyl 4-chloro-3-oxobutanoate) often results in regiochemical failure , yielding the 2-isomer or complex polymer mixtures.

The industry-standard, high-yield protocol for C3-functionalization is the "Zolpidem-style" Homologation Sequence . This involves constructing the core first, then installing the carbon chain at C3 using the ring's inherent nucleophilicity.

The Workflow:

  • Core Construction: 2-Amino-3-methoxypyridine + Chloroacetaldehyde

    
     8-Methoxyimidazo[1,2-a]pyridine.
    
  • C3-Aminomethylation (Mannich): Reaction with Formaldehyde/Dimethylamine.

  • Quaternization: Methyl Iodide (MeI) treatment.[1][2][3]

  • Cyanation: Nucleophilic displacement with Cyanide.

  • Hydrolysis: Conversion of Nitrile to Acid.

SynthesisPathway cluster_CCP Critical Yield Killers Start 2-Amino-3- methoxypyridine Core 8-Methoxyimidazo [1,2-a]pyridine Start->Core Chloroacetaldehyde NaHCO3, Reflux Mannich 3-(Dimethylaminomethyl) Intermediate Core->Mannich HCHO, HNMe2 AcOH (Mannich) Quat Quaternary Ammonium Salt Mannich->Quat MeI, Acetone (Activation) Nitrile 3-Acetonitrile Derivative Quat->Nitrile NaCN, Water/EtOH (Displacement) Product Target: 3-Acetic Acid Nitrile->Product NaOH or HCl (Hydrolysis)

Figure 1: The stepwise homologation pathway. The "Critical Yield Killers" zone indicates where the 8-methoxy group most affects reactivity and stability.

Module 2: Troubleshooting Guide (FAQs)

This section addresses specific failure points reported by researchers working with 8-substituted imidazopyridines.

Q1: My Mannich reaction (Step 2) yield is <40%. The starting material remains unreacted.

  • The Cause: The 8-methoxy group creates steric hindrance near the N1 nitrogen, which can distort the planarity required for the electrophilic attack at C3. Furthermore, incorrect pH prevents the formation of the iminium ion.

  • The Fix:

    • Solvent Switch: Do not use ethanol alone. Use 33% Aqueous Acetic Acid . The acidic medium is crucial to generate the reactive iminium species from formaldehyde and dimethylamine.

    • Temperature: Increase reaction temperature to 50–60°C . The 8-OMe derivative requires more energy to overcome the steric barrier than the unsubstituted parent.

    • Order of Addition: Pre-mix Formaldehyde (37% aq) and Dimethylamine (40% aq) in acetic acid at 0°C for 15 minutes before adding the imidazopyridine core. This ensures the electrophile is fully formed.

Q2: During the hydrolysis of the nitrile (Step 5), I observe gas evolution and my product disappears.

  • The Cause: Thermal Decarboxylation . Heteroaryl acetic acids are prone to losing CO₂ (decarboxylation) to form the 3-methyl derivative, especially under harsh acidic reflux (e.g., conc. HCl/reflux).

  • The Fix: Switch to Alkaline Hydrolysis .

    • Protocol: Reflux the nitrile in 10% NaOH/Ethanol (1:1) .

    • Why? The carboxylate salt (formed in base) is electronically stable against decarboxylation.

    • Workup: After hydrolysis is complete, cool to 0°C and carefully adjust pH to the isoelectric point (approx pH 4.0–4.5) using Acetic Acid (not HCl) to precipitate the zwitterionic product.

Q3: The quaternary salt (Step 3) is not precipitating, making isolation difficult.

  • The Cause: The 8-methoxy group increases lipophilicity, making the salt soluble in standard solvents like acetone.

  • The Fix:

    • Switch the solvent to Ethyl Acetate/MTBE (1:1) .

    • If it still doesn't precipitate, do not isolate . Evaporate the solvent to dryness and proceed directly to the cyanation step (Step 4). The quaternary salt is an intermediate; its purity is less critical than its conversion.

Q4: I am getting a "gum" instead of a solid during the final acidification.

  • The Cause: This is the "Isoelectric Trap." The product is an amino acid-like zwitterion. At the wrong pH, or in the presence of excess inorganic salts (NaCl), it oils out.

  • The Fix:

    • Dilution: Dilute the aqueous hydrolysate significantly with water before acidification.

    • Slow Acidification: Use 2M Acetic Acid dropwise with vigorous stirring.

    • Seeding: If available, add a seed crystal at pH 6.0.

    • Desalting: If the gum persists, decant the water, dissolve the gum in minimal Methanol, and precipitate with Diethyl Ether.

Module 3: Advanced Optimization (Green Chemistry Route)

For researchers facing persistent issues with the Cyanide route (toxicity or elimination side-reactions), the Glyoxylate Route is a superior, albeit more expensive, alternative.

Protocol:

  • Condensation: React 8-methoxyimidazo[1,2-a]pyridine with Glyoxylic Acid Monohydrate in Methanol (Reflux, 4h).

    • Mechanism:[4][5][6][7] Friedel-Crafts hydroxyalkylation at C3.

    • Product: 3-(Hydroxycarboxymethyl) intermediate.

  • Reduction: Treat the intermediate with 57% HI / Red Phosphorus (Classic) or Pd/C + H₂ (balloon) in Acetic Acid (Modern).

    • Result: Direct reduction of the benzylic-like alcohol to the acetic acid.

Comparison of Yields:

MethodTypical Yield (Overall)Major ImpurityProsCons
Mannich/Cyanide 45–55%3-Methyl (Decarboxylation)Low cost reagentsToxic (NaCN), Multi-step
Glyoxylate/Red 60–70%Dimer formationHigh atom economy, No CNPd/C is expensive
Direct Alkylation <15%2-Isomer (Regio-error)One potDo Not Use
Module 4: Decision Logic for Troubleshooting

Use this logic tree to diagnose your specific yield loss.

TroubleshootingTree Start Start: Yield is Low StepCheck Which step is failing? Start->StepCheck CoreFail Step 1: Core Formation StepCheck->CoreFail Impure/Low Yield MannichFail Step 2: Mannich Reaction StepCheck->MannichFail No Reaction HydroFail Step 5: Hydrolysis StepCheck->HydroFail Product Loss/Gas Evolution CoreSoln Use NaHCO3 (solid) in Ethanol reflux. Avoid strong bases. CoreFail->CoreSoln MannichSoln Switch solvent to 33% AcOH. Pre-mix HCHO/HNMe2. MannichFail->MannichSoln HydroSoln STOP Acid Hydrolysis. Use NaOH/EtOH reflux. Acidify with AcOH only. HydroFail->HydroSoln

Figure 2: Diagnostic logic for identifying process bottlenecks.

References

  • Takeda Pharmaceutical Company. (2011). Heterocyclic compound and use thereof (Vonoprazan Patent). Patent WO2010143664. (Describes the core imidazopyridine/pyrrole chemistry and salt formation). Link

  • Gudla, V., et al. (2016). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances.[2] J. Chem. Pharm.[2] Res, 8(4), 1162-1166.[2] (Authoritative source for the Mannich/Cyanide homologation route on this scaffold). Link

  • Svete, J., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6). (Provides critical data on the reactivity of 8-substituted imidazopyridines). Link

  • BenchChem. (2025). Technical Support: Synthesis of Imidazo[1,2-a]pyridine Derivatives. (General troubleshooting for cyclization regioselectivity). Link

Sources

Validation & Comparative

Validating Target Engagement for Novel Kinase Inhibitors: A Comparative Guide Featuring 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This guide provides an in-depth, comparative analysis of cutting-edge methodologies for validating the target engagement of novel kinase inhibitors, using the promising, albeit notional, compound, 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, as our central case study. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known to exhibit potent kinase inhibitory activity.[1][2] For the purpose of this guide, we will hypothesize that 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid has been designed as a selective inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of cell cycle progression and a validated oncology target.

This document is intended for researchers, scientists, and drug development professionals, offering a nuanced understanding of the strengths and limitations of various target engagement assays. We will move beyond mere procedural descriptions to elucidate the underlying scientific principles, enabling informed decisions in your own research endeavors. We will compare the performance of our lead compound against a known, well-characterized PLK1 inhibitor, Volasertib.

The Imperative of Target Engagement Validation

Target validation is a critical early step in drug development, ensuring that modulating a specific biological target has a therapeutic benefit.[3][4] Following the identification and validation of a target, the subsequent crucial phase is to demonstrate that a drug candidate physically interacts with this target in a relevant biological system.[5] This process, known as target engagement, provides critical evidence for the mechanism of action and is a prerequisite for advancing a compound through the development pipeline. Failure to rigorously validate target engagement can lead to the costly attrition of drug candidates in later clinical phases.

Comparative Methodologies for Validating PLK1 Engagement

We will explore a suite of orthogonal techniques to build a comprehensive and robust picture of the interaction between 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid and its putative target, PLK1. Each method offers a unique window into the drug-target interaction, from direct binding assessment in simplified systems to confirming engagement in the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Engagement

CETSA® is a powerful technique that allows for the direct assessment of a compound's binding to its target within intact cells.[6] The fundamental principle of CETSA is that the binding of a ligand, such as our small molecule inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[6][7]

The thermal stability of a protein is a direct reflection of its conformational integrity. Upon heating, proteins unfold and aggregate. A ligand-bound protein, however, will have a higher melting temperature (Tm) compared to its unbound state. By measuring the amount of soluble protein remaining at various temperatures in the presence and absence of the compound, we can generate a thermal shift curve, providing direct evidence of target engagement.[8]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis A Plate cells (e.g., HeLa) and culture overnight B Treat cells with 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, Volasertib, or DMSO (vehicle control) A->B C Heat cells at a range of temperatures (e.g., 40-70°C) B->C D Lyse cells (e.g., freeze-thaw cycles) C->D E Separate soluble and aggregated proteins via centrifugation D->E F Quantify soluble PLK1 by Western Blot or other immunoassay E->F G Generate thermal shift curves and determine ΔTm F->G

  • Cell Culture: Seed HeLa cells (known to express PLK1) in 10 cm dishes and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with 10 µM of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid, 1 µM Volasertib (positive control), or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvesting and Aliquoting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspension into PCR tubes.

  • Heat Challenge: Heat the cell aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins.[7] Normalize the protein concentrations of all samples.[7] Prepare samples for SDS-PAGE and perform Western blot analysis using a primary antibody specific for PLK1.[7][8]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble PLK1 as a function of temperature. Determine the Tm for each condition and calculate the thermal shift (ΔTm).

CompoundConcentrationTm of PLK1 (°C)Thermal Shift (ΔTm) (°C)
DMSO (Vehicle)-52.5-
2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid10 µM58.0+5.5
Volasertib1 µM60.2+7.7

A significant positive thermal shift for both compounds would provide strong evidence of direct binding to PLK1 in a cellular context.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive into Binding Affinity

ITC is a powerful biophysical technique that directly measures the heat changes that occur upon the binding of a small molecule to its target protein.[9][10][11] This label-free method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]

Every binding event is associated with a change in enthalpy, either releasing (exothermic) or absorbing (endothermic) heat. ITC measures these minute heat changes as the ligand is titrated into a solution containing the target protein. The resulting data can be fit to a binding model to determine the thermodynamic parameters of the interaction.[12]

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_detection Heat Measurement cluster_analysis Data Analysis A Prepare purified recombinant PLK1 protein and compound solutions in the same buffer B Load PLK1 into the sample cell and the compound into the injection syringe A->B C Inject small aliquots of the compound into the PLK1 solution at a constant temperature B->C D Measure the heat released or absorbed after each injection C->D E Plot the heat change per injection against the molar ratio of ligand to protein D->E F Fit the data to a binding model to determine KD, n, ΔH, and ΔS E->F

  • Protein and Compound Preparation: Express and purify recombinant human PLK1. Prepare a 20 µM solution of PLK1 and a 200 µM solution of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid or Volasertib in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • ITC Experiment: Load the PLK1 solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the PLK1 solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a one-site binding model to determine the thermodynamic parameters.

CompoundKD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid1501.05-8.5-1.2
Volasertib50.98-10.2-1.5

These results would provide a quantitative measure of the binding affinity and the thermodynamic drivers of the interaction.

Kinobeads™ Competition Binding Assay: Profiling Kinome-wide Selectivity

The Kinobeads™ assay is a powerful chemical proteomics approach for assessing the selectivity of kinase inhibitors.[13][14] It utilizes beads coupled with a mixture of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[13][15]

By incubating a cell lysate with our test compound prior to the addition of the Kinobeads, the compound will compete with the immobilized inhibitors for binding to its target kinases. The degree of competition is then quantified by mass spectrometry, revealing the compound's affinity for a wide range of kinases simultaneously.[13][16]

Kinobeads_Workflow cluster_lysate Cell Lysate Preparation cluster_competition Competition Binding cluster_enrichment Kinase Enrichment cluster_analysis Mass Spectrometry Analysis A Prepare cell lysate (e.g., from HeLa cells) B Incubate lysate with varying concentrations of the test compound A->B C Add Kinobeads to capture unbound kinases B->C D Elute, digest, and analyze captured proteins by LC-MS/MS C->D E Quantify the displacement of each kinase to determine IC50 values D->E

  • Cell Lysate Preparation: Prepare a clarified cell lysate from a relevant cell line (e.g., HeLa).

  • Competition Binding: Aliquot the lysate and incubate with a serial dilution of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid or Volasertib for 1 hour.

  • Kinase Pulldown: Add the Kinobeads™ slurry to each sample and incubate to allow for the binding of kinases not occupied by the test compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the captured kinases. For each kinase, plot the remaining amount bound to the beads as a function of the compound concentration and determine the IC50 value.

Kinase2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid IC50 (nM)Volasertib IC50 (nM)
PLK125010
PLK2>10,000500
PLK3>10,000800
AURKA5,0002,500
CDK1>10,000>10,000

This data would not only confirm engagement with PLK1 but also provide a comprehensive selectivity profile across the kinome.

Synthesis and Interpretation of Results

The convergence of data from these orthogonal assays would build a compelling case for the on-target activity of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid. A significant thermal shift in the CETSA experiment would demonstrate target engagement in a cellular context. The ITC data would provide a precise measure of the binding affinity and thermodynamic signature of the interaction. Finally, the Kinobeads™ assay would confirm the primary target and reveal the selectivity profile of the compound.

The comparison with Volasertib across all assays would provide a valuable benchmark for the potency and selectivity of our novel compound. While the hypothetical data suggests that our lead compound is less potent than Volasertib, its potentially higher selectivity (fewer off-targets) could translate to a better safety profile, a critical consideration in drug development.

Conclusion

Validating the target engagement of a novel compound is a multi-faceted challenge that requires a carefully considered, evidence-based approach. By employing a suite of orthogonal methodologies, as detailed in this guide, researchers can build a robust and compelling data package that unequivocally demonstrates the interaction of their compound with its intended target. The judicious application of techniques such as CETSA, ITC, and Kinobeads™ will not only de-risk drug development programs but also accelerate the journey of promising new therapies to the clinic.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(2), 169-175.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • Matulis, D. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Medicinal Chemistry, 1(1), 1-2.
  • Ruprecht, B., Lemeer, S., & Kuster, B. (2018). Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Médard, G., Lemeer, S., & Kuster, B. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 14(3), 1574–1585.
  • Cellomatics Biosciences. (n.d.). Target Validation.
  • Pelago Bioscience. (n.d.). What is CETSA? Cellular Thermal Shift Assay Explained.
  • Selvita. (n.d.). Target Discovery and Validation.
  • de Souza, M. V. N., & de Almeida, M. V. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(4), 3629–3654.
  • ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

A Researcher's Guide to Selectivity Profiling: The Case of 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is the backbone of several commercially successful drugs, demonstrating a remarkable therapeutic spectrum that includes anti-inflammatory, anticancer, and anti-infective properties.[3][4][5] Our focus here is on a representative member of this class, 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (henceforth referred to as IMP-X). The journey of a promising molecule like IMP-X from a preliminary "hit" to a viable drug candidate is critically dependent on a thorough assessment of its selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the selectivity profiling of IMP-X, comparing its performance with other hypothetical alternatives and providing supporting experimental data.

The Imperative of Selectivity in Drug Discovery

In the realm of targeted therapies, selectivity is paramount. It is the measure of a drug's ability to interact with its intended biological target while minimizing engagement with other, unintended targets (off-targets). Poor selectivity can lead to a host of undesirable outcomes, from reduced efficacy to severe adverse effects. For kinase inhibitors, a common therapeutic area for imidazo[1,2-a]pyridine derivatives, off-target inhibition can result in toxicity.[6] Therefore, a rigorous and early assessment of selectivity is not just a regulatory hurdle but a fundamental aspect of rational drug design.

This guide will delineate a multi-pronged approach to characterizing the selectivity of IMP-X. We will explore a hypothetical scenario where IMP-X has been identified as a potent inhibitor of a key disease-relevant kinase, "Kinase A." Our objective is to build a comprehensive selectivity profile that will enable a data-driven decision on its further development.

Designing the Selectivity Assessment Strategy

A robust selectivity assessment is a multi-step process that moves from broad, high-throughput screening to more focused, in-depth cellular and functional assays. Our experimental plan for IMP-X and two hypothetical alternative Kinase A inhibitors, "Compound Y" (a structurally distinct kinase inhibitor) and "Compound Z" (a close analog of IMP-X), is outlined below.

signaling_pathway IMP_X IMP-X Kinase_A Kinase A IMP_X->Kinase_A Inhibits Off_Target_1 Off-Target Kinase 1 IMP_X->Off_Target_1 Weakly Inhibits Off_Target_2 Off-Target Kinase 2 IMP_X->Off_Target_2 Weakly Inhibits pSubstrate_A p-Substrate A Kinase_A->pSubstrate_A Phosphorylates Substrate_A Substrate A Cellular_Response Desired Cellular Response (e.g., Apoptosis) pSubstrate_A->Cellular_Response Unwanted_Pathway Unwanted Signaling Pathway Off_Target_1->Unwanted_Pathway Off_Target_2->Unwanted_Pathway Side_Effect Potential Side Effect Unwanted_Pathway->Side_Effect

Figure 2: The impact of on- and off-target inhibition on cellular signaling pathways.

Experimental Protocol: Phospho-Proteomics and Western Blotting

  • Cell Treatment: Treat cells with IMP-X at various concentrations.

  • Lysate Preparation and Analysis:

    • Western Blotting: Analyze cell lysates for the phosphorylation status of known downstream substrates of Kinase A and key off-target kinases. A decrease in the phosphorylation of Kinase A's substrate would confirm on-target activity.

    • Phospho-Proteomics (e.g., Mass Spectrometry-based): For a more unbiased view, perform a global phospho-proteomics experiment to identify all changes in protein phosphorylation upon compound treatment. This can uncover unexpected off-target effects.

Experimental Protocol: Phenotypic Screening

  • Cell Panel: Screen IMP-X against a diverse panel of cancer cell lines with known genetic backgrounds.

  • Readout: Measure cell viability (e.g., using an MTT or CellTiter-Glo® assay).

  • Data Analysis: Correlate the sensitivity of the cell lines to IMP-X with the expression or mutation status of Kinase A and the identified off-targets. This can provide insights into the functional relevance of the off-target activities.

Conclusion and Future Directions

Based on our hypothetical multi-tiered assessment, 2-{8-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid (IMP-X) demonstrates a superior selectivity profile compared to the alternatives, Compound Y and Compound Z. Its high in vitro and cellular potency against Kinase A, coupled with minimal and significantly weaker engagement with off-targets, positions it as a promising candidate for further preclinical development.

The path forward for IMP-X would involve a more in-depth investigation of its interactions with the few identified off-targets. This could include structural biology studies (e.g., co-crystallization) to understand the basis of its selectivity at a molecular level. Furthermore, in vivo studies in relevant animal models will be essential to confirm its efficacy and safety profile, ultimately validating the selectivity observed in our in vitro and cellular assays.

This guide provides a robust and scientifically grounded framework for the selectivity profiling of novel small molecules. By employing a combination of broad screening, cellular target engagement, and functional assays, researchers can build a comprehensive understanding of a compound's activity and make informed decisions in the complex process of drug discovery.

References

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PMC. [Link]

  • An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family. ChemRxiv. [Link]

  • Target identification, selectivity profiling and binding site mapping of small molecule and peptide drugs by LiP-MS. AACR Journals. [Link]

  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. PubMed. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.